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8-Bromo-1-chloro-5-fluoroisoquinoline Documentation Hub

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  • Product: 8-Bromo-1-chloro-5-fluoroisoquinoline
  • CAS: 1369203-62-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-Bromo-1-chloro-5-fluoroisoquinoline: A Versatile Scaffold for Modern Drug Discovery

Executive Summary: The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic introduction of halogen atoms—bromine, chlorine, and fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic introduction of halogen atoms—bromine, chlorine, and fluorine—onto this scaffold provides a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide offers a comprehensive technical overview of 8-Bromo-1-chloro-5-fluoroisoquinoline, a triply halogenated heterocyclic compound with significant potential as a building block in drug development. We will explore its structure, physicochemical properties, plausible synthetic routes with mechanistic considerations, expected spectroscopic signatures, and its potential applications as a versatile scaffold for creating novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.

The Strategic Value of Halogenated Isoquinolines

The isoquinoline nucleus is a "privileged structure" in drug design, recognized for its ability to interact with a wide range of biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The value of this scaffold is significantly enhanced through halogenation.

  • Chlorine: The inclusion of a chlorine atom can enhance a molecule's lipophilicity and metabolic stability, often improving its oral bioavailability.[2] In 8-Bromo-1-chloro-5-fluoroisoquinoline, the chloro group at the C-1 position is particularly significant as it acts as a reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.

  • Bromine: The bromo substituent at the C-8 position serves as a key site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the elaboration of the core structure, providing access to a vast chemical space for structure-activity relationship (SAR) studies.[3]

  • Fluorine: The incorporation of fluorine is a well-established strategy in modern medicinal chemistry to enhance drug-like properties.[4][5] A fluorine atom, such as the one at the C-5 position, can increase metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of the nearby nitrogen atom, and improve binding affinity to target proteins through favorable electrostatic interactions.[5]

The specific combination of these three halogens at the 1, 5, and 8 positions creates a highly versatile and functionalized building block, primed for derivatization into libraries of complex molecules for biological screening.

Molecular Structure and Physicochemical Properties

Chemical Structure

8-Bromo-1-chloro-5-fluoroisoquinoline is a tricyclic aromatic heterocycle. The precise arrangement of the substituents on the isoquinoline core dictates its reactivity and three-dimensional shape.

Caption: Chemical structure of 8-Bromo-1-chloro-5-fluoroisoquinoline.

Physicochemical Data

While specific experimental data for this novel compound is not widely available, its properties can be predicted based on its structure and data from close analogs.

PropertyValueSource
Molecular Formula C₉H₄BrClFN-
Molecular Weight 260.49 g/mol
Monoisotopic Mass 258.91998 Da[6]
Predicted XlogP 3.6 - 3.8[6][7]
Appearance Predicted to be a light yellow or off-white solidInferred from[8]
Solubility Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) and poorly soluble in water.Inferred from[9]
Storage Store in a cool, dry place under an inert atmosphere (2-8°C).[10]

Synthesis and Purification

Proposed Retrosynthetic Workflow

The synthesis can be approached by first constructing a core fluorinated isoquinoline and then introducing the bromo and chloro groups.

retrosynthesis target 8-Bromo-1-chloro-5-fluoroisoquinoline intermediate1 8-Bromo-5-fluoro-1(2H)-isoquinolinone target->intermediate1 Chlorination (e.g., POCl₃) intermediate2 5-Fluoro-1(2H)-isoquinolinone intermediate1->intermediate2 Electrophilic Bromination (e.g., NBS) intermediate3 Fluorinated Phenylacetic Acid Derivative intermediate2->intermediate3 Cyclization starting_material Commercially Available Fluorinated Precursors intermediate3->starting_material Synthesis

Caption: Retrosynthetic analysis for 8-Bromo-1-chloro-5-fluoroisoquinoline.

Exemplary Synthetic Protocol

This protocol is a conceptual framework. Researchers must optimize conditions based on laboratory results.

Step 1: Synthesis of 5-Fluoro-1(2H)-isoquinolinone This intermediate can be synthesized via cyclization of a suitable fluorinated precursor, such as a derivative of 2-formyl-4-fluorophenylacetic acid, with an appropriate amine source.

Step 2: Bromination to yield 8-Bromo-5-fluoro-1(2H)-isoquinolinone

  • Rationale: Electrophilic aromatic substitution is required to introduce the bromine atom. N-Bromosuccinimide (NBS) is a suitable brominating agent that offers milder conditions compared to liquid bromine.[12] The reaction is typically performed in a strong acid like sulfuric acid to activate the ring system.

  • Procedure:

    • Dissolve 5-fluoro-1(2H)-isoquinolinone (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0°C).

    • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the low temperature.

    • Allow the reaction to stir for several hours, monitoring progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

Step 3: Chlorination to yield 8-Bromo-1-chloro-5-fluoroisoquinoline

  • Rationale: The conversion of the isoquinolinone to the 1-chloro derivative is a standard transformation, often achieved using a strong chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Procedure:

    • Combine 8-Bromo-5-fluoro-1(2H)-isoquinolinone (1.0 eq) with an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction mixture to room temperature and slowly quench by pouring it onto a mixture of ice and a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 4: Purification

  • Rationale: The crude product will likely contain residual reagents and byproducts. Column chromatography is the standard method for purification.

  • Procedure:

    • Purify the crude material using flash column chromatography on silica gel.

    • A solvent system of hexane and ethyl acetate is typically effective for this class of compounds, starting with a low polarity and gradually increasing it.[13]

    • Combine the fractions containing the pure product and evaporate the solvent to yield 8-Bromo-1-chloro-5-fluoroisoquinoline.

Spectroscopic Characterization

Definitive characterization of the synthesized compound requires a combination of spectroscopic techniques.[14] The following are the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will show signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, four distinct aromatic protons would be expected, each appearing as a doublet or doublet of doublets due to coupling with adjacent protons and potentially long-range coupling with the fluorine atom. The proton at C-4, adjacent to the nitrogen, would likely be the most downfield.

  • ¹³C NMR: The spectrum will display nine distinct signals for the nine carbon atoms. The carbons bonded to the electronegative halogens (C-1, C-5, C-8) will show characteristic shifts. The C-F bond will result in a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

  • ~1620-1500 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

  • ~1300-1000 cm⁻¹: C-F and C-Cl stretching bands.

  • Below 700 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry confirms the molecular weight and elemental composition. A key feature will be the isotopic pattern of the molecular ion peak [M]⁺.

  • Expected Signature: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion. The main peaks would be at m/z corresponding to [C₉H₄⁷⁹Br³⁵ClFN]⁺, [C₉H₄⁸¹Br³⁵ClFN]⁺, [C₉H₄⁷⁹Br³⁷ClFN]⁺, and [C₉H₄⁸¹Br³⁷ClFN]⁺.

Reactivity and Applications in Drug Discovery

The true value of 8-Bromo-1-chloro-5-fluoroisoquinoline lies in its potential as a versatile intermediate for building diverse molecular libraries.

applications cluster_reactions Key Reactions cluster_products Potential Derivatives scaffold 8-Bromo-1-chloro-5-fluoroisoquinoline suzuki Suzuki Coupling (at C-8) scaffold->suzuki nucleophilic Nucleophilic Substitution (at C-1) scaffold->nucleophilic buchwald Buchwald-Hartwig Amination (at C-8) scaffold->buchwald product1 Aryl/Heteroaryl Substituted Derivatives suzuki->product1 product2 Amino/Alkoxy Substituted Derivatives nucleophilic->product2 product3 Amine-Linked Derivatives buchwald->product3

Caption: Reaction pathways for derivatizing the core scaffold.

  • Substitution at C-1: The chlorine atom at the C-1 position is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various nucleophiles, such as amines, alcohols, and thiols, to install diverse side chains that can probe interactions with a biological target.

  • Cross-Coupling at C-8: The bromine atom at C-8 is a prime handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling can be used to introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination can install a wide variety of amines. These reactions are fundamental in medicinal chemistry for building molecular complexity.[3]

  • The Role of Fluorine at C-5: Throughout these transformations, the C-5 fluorine atom remains a stable substituent that can enhance the pharmacological profile of the final compounds. It can improve metabolic stability, increase binding affinity, and fine-tune lipophilicity, making it a critical component for optimizing drug candidates.[5][15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 8-Bromo-1-chloro-5-fluoroisoquinoline is not available, data from structurally similar compounds like 8-bromo-1-chloroisoquinoline (CAS 1233025-78-9) and other halogenated heterocycles provide essential guidance.[9][16][17]

  • Hazard Identification: Assumed to be harmful if swallowed, and to cause skin, eye, and respiratory irritation.[9][16]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[17]

  • First Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor.[16]

    • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[17]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

Conclusion

8-Bromo-1-chloro-5-fluoroisoquinoline represents a highly promising and strategically designed building block for medicinal chemistry and drug discovery. Its tri-halogenated structure provides three distinct points for chemical modification, offering orthogonal reactivity that allows for controlled and diverse library synthesis. The combination of a reactive chloro group for nucleophilic substitution, a bromo group for cross-coupling, and a fluorine atom for modulating pharmacokinetic properties makes this scaffold an invaluable tool for developing next-generation therapeutics. Researchers utilizing this compound will be well-positioned to explore novel chemical space and address challenging biological targets.

References

  • ResearchGate. (n.d.). Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d)...
  • ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
  • Fluorochem. (n.d.). 8-Bromo-1-chloroisoquinoline.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
  • Benchchem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
  • PMC. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Synquest Labs. (n.d.). 8-Bromo-3-chloroisoquinoline.
  • BLD Pharm. (n.d.). 1233025-78-9|8-Bromo-1-chloroisoquinoline.
  • MilliporeSigma. (n.d.). 8-Bromo-4-chloro-5-fluoro-quinoline | 1065093-11-9.
  • MDPI. (2020, October 14). Importance of Fluorine in Benzazole Compounds.
  • AIP Publishing. (2023, October 4). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations | The Journal of Chemical Physics.
  • ResearchGate. (n.d.). Absorption spectrum of isoquinoline at 77 °K. | Download Table.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline?
  • PubChemLite. (n.d.). 8-bromo-4-chloro-5-fluoroquinoline (C9H4BrClFN).
  • PMC. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • ADMET & DMPK. (2021, December 15). New therapeutic modalities in drug discovery and development: Insights & opportunities.
  • Academia.edu. (n.d.). (PDF) An efficient synthesis of substituted isoquinolines.
  • AMERICAN ELEMENTS. (n.d.). 8-Bromo-5-chloroisoquinoline | CAS 927801-25-0.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • LookChem. (n.d.). 12505-67-8.
  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • Reagentia. (n.d.). 5-Bromo-1-chloro-8-fluoroisoquinoline (1 x 100 mg).
  • ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
  • ChemicalBook. (n.d.). 8-BROMO-4-CHLOROQUINOLINE(65340-71-8) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 8-Bromo-1-chloroisoquinoline.
  • PubChemLite. (n.d.). 8-bromo-1-chloroisoquinoline (C9H5BrClN).
  • ChemScene. (n.d.). 1154741-20-4 | 8-Bromo-5-chloroquinoline.
  • ChemicalBook. (2025, July 19). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.

Sources

Exploratory

An In-depth Technical Guide to Halogenated Isoquinolines as Key Intermediates in Drug Discovery

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Executive Summary: An initial inquiry into the price and availability of research-grade 8-Bromo-1-chl...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary: An initial inquiry into the price and availability of research-grade 8-Bromo-1-chloro-5-fluoroisoquinoline reveals that this specific, polysubstituted isoquinoline is not a readily available catalog item from major chemical suppliers. Its procurement would likely necessitate a custom synthesis project. This guide, therefore, broadens the scope to address the underlying interest of researchers in this molecular class. We will provide an in-depth technical overview of the sourcing, synthesis, analysis, and application of halogenated isoquinolines as versatile and highly valuable intermediates in the field of medicinal chemistry and drug discovery.

Part 1: The Isoquinoline Scaffold and the Strategic Role of Halogenation in Medicinal Chemistry

The Isoquinoline Core: A Privileged Structure

The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] This heterocyclic system is a key structural motif in a vast number of natural products, particularly alkaloids like morphine and papaverine, and is present in numerous synthetic drugs.[2][3] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing solubility and receptor binding.[3] Consequently, isoquinoline derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer, antimicrobial, and antihypertensive drugs.[4]

The Impact of Halogen Substituents (Bromo, Chloro, Fluoro)

The introduction of halogen atoms (bromine, chlorine, and fluorine) onto the isoquinoline core is a widely employed strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[5]

  • Bromine: The bromo-substituent is particularly useful as it provides a reactive handle for further synthetic transformations.[6] The carbon-bromine bond can readily participate in cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of a wide variety of molecular fragments.[7] This makes bromoisoquinolines highly valuable as versatile building blocks in the synthesis of complex molecules and compound libraries for high-throughput screening.[6][8]

  • Chlorine: Chlorine atoms can significantly influence a molecule's electronic properties and lipophilicity. The presence of a chloro group can enhance binding affinity to target proteins through halogen bonding and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[5]

  • Fluorine: The introduction of fluorine can have profound effects on a molecule's properties, including increased metabolic stability, enhanced binding affinity, and altered pKa. Due to its small size and high electronegativity, fluorine can modulate the conformation of a molecule and improve its membrane permeability.

Part 2: Sourcing, Procurement, and Cost Analysis of Halogenated Isoquinolines

Commercial Availability of Precursor Halogenated Isoquinolines

While polysubstituted derivatives like 8-Bromo-1-chloro-5-fluoroisoquinoline are generally not off-the-shelf products, a variety of simpler halogenated isoquinolines are commercially available and serve as excellent starting materials for more complex targets. These are typically offered by specialized chemical suppliers catering to the research and development sector.

Price Comparison of Commercially Available Research-Grade Bromoisoquinolines

To provide a practical overview of the cost associated with these key intermediates, the following table summarizes the pricing for several commercially available bromoisoquinolines from various suppliers. Prices are subject to change and may vary based on purity and quantity.

CompoundCAS NumberSupplierQuantityPrice (USD)
4-Bromoisoquinoline1532-97-4Sigma-Aldrich10 g$74.20
4-Bromoisoquinoline1532-97-4Thermo Scientific1 gNot specified[9]
4-Bromoisoquinoline1532-97-4Apollo Scientific5 g£15.00[10]
7-Bromoisoquinoline20556-74-9Chem-ImpexNot specifiedNot specified[8]
8-Bromoisoquinoline63927-22-0Thermo Scientific1 g$71.30[11]

Note: Prices are for research-grade purity (typically >97%) and were accessed in early 2026. They are intended for illustrative purposes only.

Navigating Custom Synthesis for Novel Derivatives

For molecules like 8-Bromo-1-chloro-5-fluoroisoquinoline, researchers will need to engage with a contract research organization (CRO) or a custom synthesis company.[12] When approaching a custom synthesis provider, it is crucial to furnish a detailed synthetic route if available, or at a minimum, the target structure and desired purity. The cost of custom synthesis is significantly higher than purchasing stock chemicals and will depend on the complexity of the synthesis, the cost of starting materials, and the number of synthetic steps involved.

Part 3: Synthetic Strategies for Halogenated Isoquinolines

Overview of Synthetic Routes

The synthesis of polysubstituted isoquinolines can be achieved through various methods. Traditional approaches include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[13] More modern methods often rely on transition-metal-catalyzed cross-coupling and C-H activation strategies to build the isoquinoline core or to introduce substituents onto a pre-existing ring system.[14][15][16]

Halogenation of the isoquinoline ring can be achieved through electrophilic aromatic substitution. The position of halogenation is directed by the existing substituents and the reaction conditions. For instance, bromination of isoquinoline in strong acid can selectively yield 5-bromoisoquinoline.[17]

General Synthetic Workflow for a Polysubstituted Halogenated Isoquinoline

The synthesis of a complex molecule like 8-Bromo-1-chloro-5-fluoroisoquinoline would likely involve a multi-step sequence. A plausible, though not exclusive, approach is outlined in the diagram below.

G start Commercially Available Substituted Benzene/Pyridine step1 Multi-step synthesis to construct the isoquinoline core start->step1 step2 Regioselective Halogenation 1 (e.g., Bromination) step1->step2 step3 Regioselective Halogenation 2 (e.g., Chlorination) step2->step3 step4 Regioselective Halogenation 3 (e.g., Fluorination) step3->step4 purification Purification (e.g., Column Chromatography) step4->purification analysis Analytical Validation (NMR, HPLC, MS) purification->analysis final_product Target Halogenated Isoquinoline analysis->final_product

Caption: General synthetic workflow for a polysubstituted halogenated isoquinoline.

Detailed Synthetic Protocol Example: Direct C4 Halogenation of Isoquinolines

A recently developed method for the direct C4 halogenation of isoquinolines involves a one-pot sequence of Boc2O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization.[7]

  • Dearomatization: To a solution of the starting isoquinoline in an appropriate solvent, add Boc2O.

  • Electrophilic Halogenation: Introduce the halogenating agent (e.g., N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide).

  • Rearomatization: Add an acid (e.g., trifluoroacetic acid) to promote rearomatization and yield the 4-halogenated isoquinoline.

  • Work-up and Purification: Perform an aqueous work-up followed by purification, typically by column chromatography on silica gel.

This method has been shown to have good functional group tolerance and provides a direct route to C4-halogenated isoquinolines, which are valuable intermediates for further derivatization.[7]

Part 4: Analytical Validation and Quality Control

The Importance of Purity in Research-Grade Reagents

The purity and structural integrity of starting materials are paramount in drug discovery and development. Impurities can lead to side reactions, the formation of unintended byproducts, and ultimately, to unreliable biological data. Therefore, rigorous analytical validation of research-grade halogenated isoquinolines is a critical step.

Standard Analytical Techniques

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the compound, confirming the positions of the halogen and other substituents.[18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of a compound.[20] By using a suitable column and mobile phase, impurities can be separated and quantified.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Sample HPLC Protocol for Purity Assessment

The following is a general HPLC method that can be adapted for the analysis of halogenated isoquinolines.

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Injection Volume 5 µL

This is a generic protocol and may require optimization for specific compounds.

Quality Control Workflow

G start Crude Synthetic Product hplc_purity HPLC Purity Check start->hplc_purity nmr_structure NMR Structural Confirmation hplc_purity->nmr_structure ms_identity MS Identity Confirmation nmr_structure->ms_identity pass_qc Passes QC (>95% Purity & Correct Structure) ms_identity->pass_qc fail_qc Fails QC ms_identity->fail_qc No final_product Qualified Research-Grade Compound pass_qc->final_product Release repurify Repurify fail_qc->repurify repurify->hplc_purity

Caption: A typical quality control workflow for a research-grade chemical.

Part 5: Applications in Drug Discovery and Development

Halogenated Isoquinolines as Versatile Building Blocks

Halogenated isoquinolines are not typically the final drug product but rather crucial intermediates.[21] Their value lies in their ability to be readily modified through reactions like cross-coupling, allowing for the rapid synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies.[8][22]

Workflow for Incorporating Halogenated Isoquinolines in a Drug Discovery Program

The diagram below illustrates how a halogenated isoquinoline building block can be integrated into a typical drug discovery workflow.

G start Halogenated Isoquinoline Building Block synthesis Parallel Synthesis of Analog Library via Cross-Coupling Reactions start->synthesis screening High-Throughput Biological Screening synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Hits sar->synthesis Iterate lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate

Caption: Integration of halogenated isoquinolines in a drug discovery workflow.

Conclusion

While the specific compound 8-Bromo-1-chloro-5-fluoroisoquinoline is a custom synthesis product, the broader class of halogenated isoquinolines represents a family of indispensable tools for the medicinal chemist. Their utility as versatile, reactive intermediates allows for the efficient exploration of chemical space and the optimization of lead compounds. Understanding the sourcing, synthesis, and analytical characterization of these building blocks is essential for any research program focused on the development of novel isoquinoline-based therapeutics.

References

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  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed. (2025, December 12). Retrieved from [Link]

  • The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. (2026, February 14). Retrieved from [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. (2024, September 30). Retrieved from [Link]

  • BioBlocks Building Blocks. Retrieved from [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Correlations between HPLC and NMR properties of some selected alkyl bonded phases - SciSpace. (1983, January 1). Retrieved from [Link]

Sources

Foundational

Introduction: The Isoquinoline Scaffold as a Privileged Structure

An In-Depth Technical Guide to 1,5,8-Substituted Isoquinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fuse...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,5,8-Substituted Isoquinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.[1][2] This structural motif is of paramount importance in medicinal chemistry, serving as the core scaffold for a vast number of natural products and synthetic compounds with significant pharmacological activities.[3][4] Isoquinoline alkaloids, derived from amino acids like tyrosine or phenylalanine, are widely distributed in the plant kingdom and have been used in traditional medicine for centuries.[2][4] Prominent examples include the analgesic morphine, the vasodilator papaverine, and the antimicrobial agent berberine.[1][5]

The versatility of the isoquinoline ring system lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This guide focuses specifically on the 1,5,8-substituted isoquinoline derivatives, a class of compounds that has garnered significant interest for its potent and diverse biological activities, particularly in the realm of oncology. We will explore the synthetic strategies to access these complex scaffolds, delve into their mechanisms of action, and analyze their structure-activity relationships to guide future drug discovery efforts.

The Strategic Importance of the 1,5,8-Substitution Pattern

The substitution pattern on the isoquinoline core is critical in defining its interaction with biological targets. The 1, 5, and 8 positions represent key vectors for chemical modification that can profoundly influence a molecule's therapeutic efficacy.

  • Position 1: Substitution at the C1 position is common in many bioactive isoquinolines. Groups at this position can modulate the molecule's steric and electronic properties, directly influencing its binding affinity to target proteins or nucleic acids. For instance, bulky aromatic or alkyl groups at C1 can enhance interactions within hydrophobic pockets of enzymes or receptors.

  • Positions 5 and 8: These positions are located on the benzene ring portion of the scaffold. Substitutions here, often with electron-donating or electron-withdrawing groups, can alter the overall electron density of the aromatic system. This can impact the molecule's reactivity, metabolic stability, and its ability to participate in crucial interactions like hydrogen bonding or π-π stacking with biological macromolecules. The 5,8-dioxo-5,8-dihydroisoquinoline core, for example, is a key feature in several compounds evaluated for antitumor properties.[1]

The combination of substituents at these three positions creates a unique three-dimensional pharmacophore that can be optimized for high-potency and selective targeting of various disease-related pathways.

Synthetic Strategies for Accessing 1,5,8-Substituted Isoquinolines

The construction of polysubstituted isoquinolines, particularly with the 1,5,8-pattern, requires versatile and efficient synthetic methodologies. While classical methods laid the groundwork, modern techniques offer greater control, higher yields, and more environmentally benign conditions.

Classical Isoquinoline Syntheses

Several foundational named reactions are used to construct the isoquinoline core, which can be adapted for specific substitution patterns:

  • Bischler-Napieralski Synthesis: This method involves the acid-catalyzed cyclization of a β-phenylethylamine amide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[6] By starting with appropriately substituted β-phenylethylamines, one can introduce substituents onto the benzene portion of the ring system.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6] This is particularly useful for synthesizing isoquinoline alkaloids and their analogs.[6]

While robust, these methods can sometimes require harsh conditions and may not be suitable for all substrate types, especially those with sensitive functional groups.[3][7]

Modern and Greener Synthetic Alternatives

Recent advancements in organic synthesis have provided more efficient and sustainable routes to highly substituted isoquinolines.

  • Transition Metal-Catalyzed Reactions: Catalysts based on ruthenium, rhodium, or palladium have been employed for C-H activation and annulation reactions to build the isoquinoline scaffold.[7] For example, a ruthenium-catalyzed annulation of amides with internal alkynes under microwave irradiation provides a highly efficient one-pot strategy for synthesizing fused isoquinolinones.[7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions like the Pictet-Spengler condensation and transition-metal-catalyzed cyclizations.[7][8]

  • Multi-Component Reactions: A highly convergent approach involves the condensation of multiple starting materials in a single operation. For instance, a versatile synthesis involves the condensation of lithiated o-tolualdehyde imines with nitriles, followed by trapping with an electrophile to rapidly generate polysubstituted isoquinolines.[9]

The diagram below illustrates a generalized workflow for the synthesis and evaluation of 1,5,8-substituted isoquinoline derivatives.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation A Starting Materials (e.g., Substituted β-phenylethylamines, o-tolualdehydes) B Key Intermediate (e.g., Amide, Imine) A->B Acylation/ Condensation C Cyclization/Annulation (e.g., Bischler-Napieralski, Metal-Catalyzed) B->C Dehydrating Agent/ Catalyst D 1,5,8-Substituted Isoquinoline Core C->D E Purification & Spectroscopic Characterization (NMR, MS) D->E F In Vitro Screening (e.g., Cytotoxicity Assays, Enzyme Inhibition) E->F G Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) F->G Active Hits H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->A Iterative Redesign

General workflow for synthesis and evaluation.

Representative Protocol: Bischler-Napieralski Synthesis of a 1-Substituted-3,4-dihydroisoquinoline

This protocol is a representative example based on the principles of the Bischler-Napieralski reaction, a common method for forming the isoquinoline core.[6]

Objective: To synthesize a 1-substituted-3,4-dihydroisoquinoline derivative, a key precursor to fully aromatized isoquinolines.

Step 1: Amide Formation

  • Dissolve the appropriately substituted β-phenylethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add an acylating agent, such as an acid chloride or anhydride (1.1 eq), dropwise to the solution. A base like triethylamine (1.2 eq) may be added to scavenge the HCl produced.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acyl-β-phenylethylamine.

Step 2: Cyclization

  • Dissolve the crude amide from Step 1 in a high-boiling point solvent (e.g., toluene or acetonitrile).

  • Add a dehydrating agent/Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2.0-3.0 eq), cautiously at 0 °C.

  • Heat the mixture to reflux (typically 80-110 °C) for 4-12 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to a pH > 10.

  • Extract the product into an organic solvent (e.g., ethyl acetate or chloroform).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Purification

  • Purify the resulting crude 3,4-dihydroisoquinoline derivative using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Step 4: (Optional) Aromatization

  • To obtain the fully aromatic isoquinoline, dissolve the purified dihydroisoquinoline in a suitable solvent (e.g., xylene).

  • Add a dehydrogenating agent, such as 10% Palladium on carbon (Pd/C), and heat to reflux for 12-24 hours.

  • Cool the mixture, filter through celite to remove the catalyst, and concentrate the filtrate to yield the final 1-substituted isoquinoline product.

Biological Activities and Therapeutic Applications

Isoquinoline derivatives exhibit a remarkable breadth of biological activities, making them attractive scaffolds for drug development.[10] The 1,5,8-substitution pattern has been particularly explored in the context of anticancer drug discovery.

Anticancer Properties

Many synthetic isoquinoline derivatives have demonstrated potent antiproliferative effects against a range of human cancer cell lines.[11] Their mechanisms of action are diverse and often involve targeting fundamental cellular processes.

  • Topoisomerase Inhibition: Some isoquinolines can stabilize the complex between DNA and topoisomerase enzymes, leading to DNA strand breaks and inducing apoptosis.[11]

  • Microtubule Polymerization Inhibition: Similar to natural products like noscapine, certain synthetic derivatives can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[2][10]

  • PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is frequently hyperactivated in cancer and is a key regulator of cell growth, proliferation, and survival. Several isoquinoline-based compounds have been developed as potent inhibitors of this pathway.[10][11]

The diagram below depicts a simplified overview of the PI3K/Akt/mTOR signaling pathway, a common target for isoquinoline-based anticancer agents.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 1,5,8-Substituted Isoquinoline Derivative Inhibitor->PI3K Inhibition

Targeting the PI3K/Akt/mTOR pathway.
Other Pharmacological Activities

Beyond their use in oncology, 1,5,8-substituted isoquinolines are being investigated for a variety of other therapeutic applications:

  • Antimicrobial and Antifungal Activity: The isoquinoline scaffold is found in many natural antimicrobial agents like berberine.[2] Synthetic derivatives can be designed to target specific microbial enzymes or disrupt cell membrane integrity.[1]

  • Neuroprotective Effects: Some tetrahydroisoquinoline derivatives have been studied for their potential role in neurodegenerative disorders, though some have also been implicated as potential neurotoxins, highlighting the importance of precise structural design.[6][12]

  • Anti-inflammatory and Analgesic Effects: The isoquinoline core is present in compounds with known anti-inflammatory and pain-relieving properties.[1][11]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For 1,5,8-substituted isoquinolines, SAR studies provide a roadmap for optimizing lead compounds.

PositionType of SubstituentGeneral Impact on Biological ActivityReference
C1 Bulky lipophilic groups (e.g., benzyl, substituted phenyl)Often enhances binding to hydrophobic pockets in enzymes; can increase anticancer or antimicrobial potency.[1]
C5 Electron-donating groups (e.g., -OCH₃, -OH)Can increase electron density of the aromatic ring, potentially favoring cyclization reactions during synthesis and modulating target binding.[6]
C8 Halogens (e.g., -Cl, -Br) or other electron-withdrawing groupsCan alter the electronic properties and metabolic stability of the compound; may introduce specific halogen-bonding interactions with the target protein.[9]
N2 Alkyl chains or functionalized side chainsCan improve solubility, cell permeability, and introduce new interaction points with the biological target. N-substitution can be critical for antiproliferative properties.[11]

Key Takeaway: The introduction of lipophilic substituents at specific positions has been shown to be a successful strategy for enhancing the anticancer activity of isoquinoline alkaloids.[13] The precise combination of electronic and steric properties of the substituents at the 1, 5, and 8 positions is crucial for achieving high potency and selectivity.

Conclusion and Future Outlook

The 1,5,8-substituted isoquinoline framework represents a highly privileged scaffold in medicinal chemistry. Its synthetic accessibility through both classical and modern methods, combined with its profound and diverse biological activities, makes it a fertile ground for the development of novel therapeutics. The ongoing research into their anticancer, antimicrobial, and neuroprotective properties continues to uncover new mechanisms and therapeutic opportunities. Future efforts will likely focus on leveraging sustainable and green synthetic methodologies to create diverse chemical libraries for high-throughput screening.[3][7] Furthermore, detailed structural biology studies of these compounds bound to their targets will provide deeper insights, paving the way for the rational design of next-generation 1,5,8-substituted isoquinoline derivatives with enhanced efficacy and safety profiles.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved from [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). Archives of Pharmacal Research, 21(2), 193-197. Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. Retrieved from [Link]

  • An efficient synthesis of substituted isoquinolines. (1983). The Journal of Organic Chemistry, 48(19), 3344-3346. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules, 30(24), 4760. Retrieved from [Link]

  • Synthesis of substituted isoquinolines by Deshmukh et al. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules, 30(24), 4760. Retrieved from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(23), 5240. Retrieved from [Link]

  • Isoquinolines. (2015). In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Retrieved from [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. (2012). Angewandte Chemie International Edition, 51(51), 12859-12863. Retrieved from [Link]

  • Synthesis and structure-activity relationship of substituted 1,2,3,4-tetrahydroisoquinolines as N-type calcium channel blockers. (1998). Bioorganic & Medicinal Chemistry Letters, 8(18), 2415-2418. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11, 12254-12287. Retrieved from [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). Chemistry Central Journal, 11, 91. Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing. Retrieved from [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). Natural Product Reports, 36(11), 1543-1586. Retrieved from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Semantic Scholar. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNAr) at C1 position of isoquinolines

Strategic Nucleophilic Aromatic Substitution ( ) at the C1 Position of Isoquinolines Application Note & Protocol Guide Executive Summary The functionalization of isoquinolines at the C1 position is a cornerstone transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Nucleophilic Aromatic Substitution ( ) at the C1 Position of Isoquinolines

Application Note & Protocol Guide

Executive Summary

The functionalization of isoquinolines at the C1 position is a cornerstone transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are effective, they often introduce trace metal impurities and high costs. Nucleophilic Aromatic Substitution (


) offers a robust, metal-free alternative, provided the intrinsic electronic bias of the isoquinoline core is correctly leveraged.

This guide details the mechanistic underpinnings of C1-selective


, offering three distinct, validated protocols ranging from standard thermal displacement to microwave-assisted high-throughput synthesis.

Mechanistic Grounding: The "Why" and "Where"

Electronic Bias and Regioselectivity

Isoquinoline possesses two potential sites for nucleophilic attack on the heterocyclic ring: C1 and C3.[1] However, under


 conditions, C1 is kinetically favored by orders of magnitude .
  • Inductive Effect: The C1 carbon is directly adjacent to the electronegative nitrogen (

    
    -position), creating a significant dipole that renders C1 highly electrophilic.
    
  • Resonance Stabilization: Upon nucleophilic attack at C1, the negative charge in the Meisenheimer-like intermediate is delocalized onto the ring nitrogen. This stabilization is far superior to attack at C3, where the negative charge cannot reside directly on the electronegative nitrogen without disrupting the benzene ring's aromaticity to a greater extent.

The Reaction Pathway

The reaction proceeds via a classic addition-elimination mechanism.[2] The rate-determining step is typically the formation of the


-complex (intermediate), followed by the rapid re-aromatization via loss of the leaving group (LG).

Critical Factor: The basicity of the ring nitrogen.[3] Protonation or Lewis acid complexation of the ring nitrogen significantly lowers the LUMO energy, accelerating the reaction with weak nucleophiles.

SNAr_Mechanism Start 1-Chloroisoquinoline (Electrophile) TS1 Transition State 1 (Attack at C1) Start->TS1 Nu Nucleophile (H-Nu) Nu->TS1 Inter Meisenheimer-like Intermediate (Charge on N) TS1->Inter Rate Determining Step TS2 Transition State 2 (LG Departure) Inter->TS2 Product 1-Substituted Isoquinoline TS2->Product Byprod H-Cl (Salt) TS2->Byprod

Figure 1: Reaction coordinate of C1-selective


. The stability of the intermediate determines the kinetic favorability of C1 over C3.

Strategic Optimization Variables

Before selecting a protocol, evaluate your substrate against these variables to ensure success.

VariableRecommendationScientific Rationale
Leaving Group (LG) F > Cl

Br
Unlike

, bond breaking is not rate-determining. Fluorine's high electronegativity stabilizes the transition state leading to the intermediate (inductive effect), accelerating the rate-limiting addition step.
Solvent DMSO, NMP, DMFPolar aprotic solvents stabilize the charged intermediate and dissolve polar nucleophiles.
Base

,

, DIPEA
Neutralizes the generated acid (HCl/HF). Cesium is preferred for lower solubility nucleophiles due to the "Cesium Effect" (solubility/cation-

interactions).
Temperature 80°C – 160°CHigh activation energy barrier usually requires heat. Microwave irradiation is superior for overcoming this barrier rapidly.

Validated Experimental Protocols

Protocol A: Standard Thermal Displacement

Best for: Primary/Secondary aliphatic amines, thiols, and alkoxides. Scalable to gram quantities.

Reagents:

  • 1-Chloroisoquinoline (1.0 equiv)[4]

  • Nucleophile (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or DMF (Concentration: 0.5 M)

Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 1-chloroisoquinoline and the base.

  • Dissolve: Add DMSO. Stir for 5 minutes at room temperature (RT).

  • Addition: Add the nucleophile dropwise (if liquid) or in one portion (if solid).

  • Heat: Equip with a reflux condenser. Heat the mixture to 100°C in an oil bath.

  • Monitor: Check via TLC or LCMS every 2 hours. Most reactions complete within 4–12 hours.

  • Workup: Cool to RT. Pour the reaction mixture into 10 volumes of ice-water.

    • Precipitate: If solid forms, filter and wash with water.

    • Oil: If no solid, extract with EtOAc (3x). Wash organics with brine (to remove DMSO), dry over

      
      , and concentrate.
      
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sluggish nucleophiles, and reactions requiring temperatures >120°C.

Reagents:

  • 1-Chloroisoquinoline (1.0 equiv)[4]

  • Nucleophile (1.5 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: EtOH or NMP (Concentration: 0.2 – 0.5 M)

Procedure:

  • Assembly: In a 2–5 mL microwave process vial, combine substrate, nucleophile, DIPEA, and solvent.

  • Seal: Cap the vial with a Teflon-lined septum crimp cap.

  • Irradiate: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover):

    • Temperature: 150°C

    • Time: 20 minutes

    • Absorption Level: High

    • Pre-stir: 30 seconds

  • Cool & Analyze: Cool to <50°C using the reactor's compressed air jet. Analyze by LCMS.

  • Purification: Direct injection onto Prep-HPLC is often possible after filtration, or standard aqueous workup.

Protocol C: Acid-Promoted Activation

Best for: Weak nucleophiles (e.g., Anilines) that fail under basic conditions. Mechanism: Protonation of the isoquinoline nitrogen renders the C1 carbon significantly more electrophilic, allowing attack by weak nucleophiles.

Reagents:

  • 1-Chloroisoquinoline (1.0 equiv)[4]

  • Aniline derivative (1.2 equiv)

  • Solvent: i-PrOH or 2-Butanol

  • Catalyst: HCl (4M in dioxane, 1.0 equiv) or p-TsOH (0.1 equiv)

Procedure:

  • Mix: Combine substrate and aniline in alcohol solvent (0.5 M).

  • Acidify: Add the acid catalyst.

  • Reflux: Heat to reflux (approx. 85-100°C) for 2–6 hours.

  • Workup: The product often precipitates as the hydrochloride salt.

    • Filtration: Filter the solid directly.

    • Free Basing: Suspend the salt in DCM and wash with sat.

      
       to obtain the free base.
      

Decision Matrix & Workflow

Use this logic flow to determine the optimal experimental path.

Decision_Tree Start Select Nucleophile Type Branch1 Aliphatic Amine / Thiol (Strong Nu) Start->Branch1 Branch2 Aniline / Alcohol (Weak Nu) Start->Branch2 Step2_Strong Is scale > 1g? Branch1->Step2_Strong Step2_Weak Try Acid Promotion (Protocol C) Branch2->Step2_Weak Step3_Large Protocol A (Thermal/DMSO) Step2_Strong->Step3_Large Yes Step3_Small Protocol B (Microwave/EtOH) Step2_Strong->Step3_Small No

Figure 2: Experimental decision matrix for C1-isoquinoline functionalization.

Troubleshooting & FAQ

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Nucleophile is too bulky or weak.Switch to Protocol B (Microwave) at 180°C or use Protocol C (Acid activation).
Hydrolysis (Product is 1-Isoquinolinone) Wet solvent or hydroxide competition.Ensure solvents are anhydrous (DMSO is hygroscopic). Use

instead of KOH/NaOH.
Incomplete Reaction after 24h Leaving group is poor (e.g., Br/I).If using 1-bromo, switch to 1-chloro or 1-fluoro derivatives. Fluorine reacts fastest in

.
N-Oxide Formation Oxidizing impurities in older solvents.Use fresh solvents. Avoid exposure to air at high temps if using electron-rich nucleophiles.

References

  • Mechanistic Insight & Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text confirming C1 vs C3 reactivity bias).
  • Microwave Protocols: Glasnov, T. N.; Kappe, C. O.[5] "Microwave-Assisted Synthesis of Nitrogen Heterocycles." Organic Syntheses2007 , 84, 247.

  • Solvent Effects in SNAr: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.

  • Acid Catalysis Strategy: "Catalysed SNAr reactions." ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • 1-Chloroisoquinoline Properties: Sigma-Aldrich Product Specification & Safety Data.

Sources

Application

Application Note: A Researcher's Guide to the Selective Functionalization of 8-Bromo-1-Chloroisoquinoline

Introduction The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, natural products, and functional materials. The ability to precisely install different substituents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, natural products, and functional materials. The ability to precisely install different substituents at specific positions on this scaffold is paramount for structure-activity relationship (SAR) studies and the development of novel molecular entities. The commercially available 8-bromo-1-chloroisoquinoline presents a particularly valuable yet challenging starting material. It offers two distinct halogenated sites, C8-Br and C1-Cl, opening the door for sequential, site-selective cross-coupling reactions.

This guide provides a detailed exploration of the principles and protocols governing the selective functionalization of these two positions. We will delve into the underlying chemical principles that dictate reactivity and provide field-proven, step-by-step protocols for achieving high chemoselectivity in common palladium-catalyzed cross-coupling reactions.

The Principle of Chemoselectivity: C8-Br vs. C1-Cl

Achieving site-selectivity in the cross-coupling of di-halogenated substrates is not arbitrary. It is governed by a nuanced interplay of electronic effects, bond strengths, and the judicious choice of catalytic system. The outcome of the reaction hinges on the kinetics of the rate-determining step, which is typically the oxidative addition of the C-X bond to the palladium(0) catalyst.[1][2]

Pillar 1: Carbon-Halogen Bond Dissociation Energy (BDE)

The most fundamental factor dictating reactivity is the strength of the carbon-halogen bond. The generally accepted trend for reactivity in palladium-catalyzed cross-couplings is C-I > C-Br > C-OTf > C-Cl .[2][3] This is because the C-Br bond (BDE ~71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ~84 kcal/mol), requiring less energy for the palladium(0) catalyst to insert into the bond during the oxidative addition step.[2] Based on this principle alone, one would predict that functionalization will occur preferentially at the C8-bromo position.

Pillar 2: Electronic Effects of the Isoquinoline Core

While BDE is a powerful predictor, the electronic nature of the heterocyclic ring system can exert a profound influence, sometimes even overriding the expected reactivity trend.[1]

  • The C1 Position: The C1 position in isoquinoline is directly adjacent to the nitrogen atom. The nitrogen's electron-withdrawing nature makes C1 highly electrophilic.[4][5] This intrinsic electrophilicity can significantly lower the activation energy for oxidative addition at the C1-Cl bond.[1]

  • The C8 Position: The C8 position is on the carbocyclic "benzene" portion of the scaffold and is less influenced by the direct electronic pull of the heteroatom compared to C1.

This creates a competitive scenario: the inherent weakness of the C-Br bond at C8 versus the strong electronic activation of the C-Cl bond at C1. For many standard catalyst systems, the BDE difference is dominant. However, specific catalysts can be more sensitive to the electronic environment, enabling a switch in selectivity.[1]

Pillar 3: Catalyst and Ligand Control

The choice of palladium catalyst and, more importantly, the phosphine ligand, is the primary tool a chemist has to steer selectivity.

  • Bulky, Electron-Rich Ligands: Ligands such as RuPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are designed to promote the formation of highly reactive, monoligated L₁Pd(0) species.[6] These catalysts are exceptionally active and can often cleave the stronger C-Cl bond, but they generally still favor the path of least resistance, which is the weaker C-Br bond.

  • Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can alter the geometry and electronic properties of the palladium center, sometimes leading to different selectivity profiles compared to bulky monodentate ligands.[7]

The following workflow diagram illustrates the decision-making process for targeting a specific site.

G cluster_0 cluster_1 Strategy for C8-Br cluster_2 Strategy for C1-Cl start Target Functionalization Site? c8_br C8-Bromo Position (Standard Reactivity) start->c8_br Exploit C-Br > C-Cl BDE Difference c1_cl C1-Chloro Position (Inverse Selectivity) start->c1_cl Override BDE Trend via Electronic Activation strat_c8 Use standard Pd(0) catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with common phosphine ligands. Milder reaction conditions. c8_br->strat_c8 strat_c1 Employ specific catalyst/ligand systems sensitive to electronic effects. Potentially requires more forcing conditions (higher temp, stronger base). c1_cl->strat_c1

Caption: Decision workflow for selective functionalization.

Protocols for Selective Functionalization at the C8-Bromo Position

Leveraging the lower bond dissociation energy of the C-Br bond is the most straightforward approach. The following protocols are designed to achieve high selectivity for the C8 position, leaving the C1-chloro group intact for subsequent transformations.

Protocol 1: C8-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[8][9] Selectivity is readily achieved using standard palladium catalysts.

Step-by-Step Methodology:

  • To a dry Schlenk tube or microwave vial, add 8-bromo-1-chloroisoquinoline (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the ligand if separate (e.g., SPhos, XPhos, 4-6 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.

  • Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Phenylboronic AcidPd(PPh₃)₄ (4%)K₂CO₃ (2.0)Dioxane/H₂O90>90%
4-Methoxyphenylboronic AcidPdCl₂(dppf) (3%)Cs₂CO₃ (2.5)Toluene/H₂O100>85%
Pyridine-3-boronic acidPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O95>80%
Caption: Representative conditions for C8-selective Suzuki-Miyaura coupling.
Protocol 2: C8-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[7] The higher reactivity of the C-Br bond allows for selective amination at C8.[3]

Step-by-Step Methodology:

  • To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable bulky phosphine ligand (e.g., RuPhos, Xantphos, 2-4 mol%).

  • Add 8-bromo-1-chloroisoquinoline (1.0 equiv) and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 equiv).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the amine (1.1-1.2 equiv) followed by a dry, degassed solvent (e.g., Toluene, Dioxane).

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 90-110 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction by adding water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify via flash chromatography.

AmineCatalyst System (mol%)Base (equiv)SolventTemp (°C)Typical Yield
MorpholinePd₂(dba)₃ (2%) / RuPhos (4%)NaOt-Bu (1.4)Toluene100>95%
AnilinePd(OAc)₂ (2%) / Xantphos (3%)Cs₂CO₃ (2.0)Dioxane110>80%
BenzylaminePd₂(dba)₃ (1.5%) / BrettPhos (3%)LHMDS (1.4)Toluene90>85%
Caption: Representative conditions for C8-selective Buchwald-Hartwig amination.
Protocol 3: C8-Selective Sonogashira Coupling

For installing alkyne moieties, the Sonogashira coupling is the method of choice.[10] The C-Br bond's superior reactivity ensures selective coupling at C8, especially under copper co-catalyzed conditions.[11][12]

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 8-bromo-1-chloroisoquinoline (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-6 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Anhydrous THF or DMF can also be used as a co-solvent.

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove metal salts.

  • Wash the filtrate with saturated aq. NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

AlkyneCatalyst System (mol%)Base/SolventTemp (°C)Typical Yield
PhenylacetylenePd(PPh₃)₂Cl₂ (2%) / CuI (4%)Et₃N25-40>90%
TrimethylsilylacetylenePd(PPh₃)₄ (3%) / CuI (5%)DIPA/THF50>85%
1-HexynePd(PPh₃)₂Cl₂ (2.5%) / CuI (5%)Et₃N40>90%
Caption: Representative conditions for C8-selective Sonogashira coupling.

Protocols for Selective Functionalization at the C1-Chloro Position

Achieving "inverse" selectivity to functionalize the C1-chloro position in the presence of the C8-bromo position is a significant challenge that requires overriding the natural BDE-driven reactivity. As discussed by Almond-Thynne et al., the high intrinsic electrophilicity of C1 in isoquinolines can facilitate oxidative addition to a greater extent than can be compensated for by the lower BDE of the C-Br bond, but this is highly dependent on the catalyst system and substrate.[1]

Success in this area often relies on catalyst systems that are particularly sensitive to the electronic nature of the C-X bond or conditions that disfavor reaction at the more sterically encumbered C8 position.

Protocol 4: C1-Selective Suzuki-Miyaura Coupling

Achieving C1 selectivity requires a catalyst system that preferentially interacts with the electron-deficient C1 position. This may involve specific ligands that are less sensitive to BDE differences or reaction conditions that kinetically favor the C1 site.

Step-by-Step Methodology:

  • Crucial Step: Screen a panel of palladium catalysts and ligands. Systems known to be effective for aryl chlorides are a good starting point (e.g., using bulky, electron-rich phosphine ligands like SPhos, RuPhos, or NHC ligands like IPr).

  • To a microwave vial, add 8-bromo-1-chloroisoquinoline (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), and a strong base (e.g., K₃PO₄, 3.0 equiv).

  • Add the chosen palladium precursor (e.g., Pd(OAc)₂, 4-5 mol%) and ligand (8-10 mol%). The higher catalyst loading may be necessary to activate the C-Cl bond.

  • Evacuate and backfill with an inert gas.

  • Add a degassed polar aprotic solvent like Dioxane/H₂O or DMF.

  • Heat the reaction to a higher temperature than for the C-Br coupling (e.g., 110-140 °C), potentially using microwave irradiation to ensure rapid heating and shorter reaction times.

  • Monitor carefully by LC-MS to maximize the yield of the C1-coupled product while minimizing the formation of the di-coupled byproduct.

  • Workup and purify as described in Protocol 1.

Note: Achieving high selectivity for C1 can be exceptionally difficult and may result in mixtures of mono-substituted (C1 and C8) and di-substituted products. Extensive optimization is often required.

General Catalytic Cycle

All protocols described above operate via a similar palladium-catalyzed cycle, illustrated below. The selectivity is determined at the initial oxidative addition stage.

G pd0 LₙPd(0) Active Catalyst oa_complex LₙPd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-Determining Step) Ar-X In tm_complex LₙPd(II)(Ar)(R) Transmetalation Complex oa_complex->tm_complex Transmetalation 'R-M' In, 'M-X' Out product Ar-R Coupled Product tm_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for cross-coupling reactions.

Conclusion

The selective functionalization of 8-bromo-1-chloroisoquinoline is a prime example of how fundamental principles of physical organic chemistry can be applied to solve complex synthetic challenges. While the inherent reactivity difference between C-Br and C-Cl bonds provides a reliable pathway for selective functionalization at the C8-position, overriding this trend to target the C1-position requires careful selection of advanced catalyst systems and more forcing reaction conditions. The protocols and principles outlined in this guide offer researchers a robust starting point for unlocking the full synthetic potential of this versatile building block in drug discovery and materials science.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.
  • Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Journal of Organometallic Chemistry, 653(1-2), 215-220.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6596-6611. Retrieved from [Link]

  • Al-Zoubi, R. M. (2020). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. RSC Advances, 10(72), 44345-44353. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Makhoba, X., & Singh, M. (2020). Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines. ChemistrySelect, 5(20), 6069-6091.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ghorai, P., & Gais, H. J. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry, 8, 750-756.
  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from a university lecture note repository.
  • Lautens, M., & Fagnou, K. (2004). Palladium-catalyzed C-C bond formation.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Jana, A., & Biju, A. T. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3078-3093.
  • BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Saha, A., & Biscoe, M. R. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16037-16084.
  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.

Sources

Method

Using 8-Bromo-1-chloro-5-fluoroisoquinoline as a scaffold in drug discovery

Topic: Navigating the Chemical Space of 8-Bromo-1-chloro-5-fluoroisoquinoline: A Tri-Orthogonal Scaffold for Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Navigating the Chemical Space of 8-Bromo-1-chloro-5-fluoroisoquinoline: A Tri-Orthogonal Scaffold for Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Executive Summary

In the pursuit of novel therapeutic agents, the isoquinoline core remains a "privileged scaffold," appearing in over 25 FDA-approved drugs (e.g., Fasudil, Nelfinavir).[1] However, the specific tri-halogenated derivative 8-Bromo-1-chloro-5-fluoroisoquinoline represents a highly specialized, high-value building block.[1][2] Its value lies in its tri-orthogonal reactivity profile :

  • C1-Chloro: Highly activated for Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • C8-Bromo: Primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with high chemoselectivity over the chloride.[1][2]

  • C5-Fluoro: A metabolically stable substituent that modulates pKa, lipophilicity (LogP), and protein-ligand interactions without participating in standard coupling conditions.[1][2]

This guide details the strategic deployment of this scaffold to rapidly generate diverse libraries or access complex chemotypes for kinase and GPCR targets.[1][2]

Part 1: Scaffold Architecture & Reactivity Map

Understanding the electronic environment of the isoquinoline ring is prerequisite to successful functionalization.[2]

  • The C1 Position (Electrophilic Anchor): The nitrogen atom at position 2 pulls electron density, making the C1-Cl bond highly susceptible to nucleophilic attack.[1][2] This mimics the reactivity of 2-chloropyridine but is enhanced by the fused ring system.[1][2]

  • The C8 Position (Cross-Coupling Vector): Located on the benzenoid ring, the C8-Br bond is chemically distinct.[1][2] It is less reactive toward SNAr but highly reactive toward Pd(0) oxidative addition.[1][2] This allows for chemoselective functionalization after or before C1 manipulation, though specific sequences are preferred.[1]

  • The C5 Position (Metabolic Shield): The C5-fluorine blocks a common site of metabolic oxidation (P450-mediated hydroxylation) and influences the basicity of the isoquinoline nitrogen.[1][2]

Visualizing the Reactivity Logic

ReactivityMap Scaffold 8-Bromo-1-chloro- 5-fluoroisoquinoline C1 C1-Chloro Site (S_NAr Activated) Scaffold->C1 High Reactivity (Nucleophiles) C8 C8-Bromo Site (Pd-Catalysis) Scaffold->C8 High Selectivity (Cross-Coupling) C5 C5-Fluoro Site (Metabolic Blocker) Scaffold->C5 Electronic Modulation Library Library Generation: Amines, Ethers C1->Library Extension Scaffold Extension: Biaryls, Heterocycles C8->Extension ADME ADME Optimization: Metabolic Stability C5->ADME

Figure 1: Chemoselective reactivity map of the 8-Bromo-1-chloro-5-fluoroisoquinoline scaffold.

Part 2: Application Protocols

The following protocols are designed to be self-validating. The "Sequence of Events" is critical: SNAr at C1 should generally precede Pd-coupling at C8 to avoid potential side reactions at the highly activated C1-Cl during metal catalysis, although the reverse is possible with carefully selected ligands.[1][2]

Protocol A: Regioselective C1-Functionalization (SNAr)

Objective: Displacement of the C1-Chloride with a secondary amine (e.g., morpholine, piperazine) to install a solubilizing group or pharmacophore.[1]

Rationale: The C1-Cl bond is activated by the adjacent ring nitrogen.[1][2] Mild heating is usually sufficient.[1][2] The C8-Br and C5-F bonds remain inert under these conditions.[1][2]

Materials:

  • Scaffold: 8-Bromo-1-chloro-5-fluoroisoquinoline (1.0 eq)[1][2]

  • Nucleophile: Morpholine (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or IPA (Isopropanol)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg (0.38 mmol) of the scaffold in 2 mL of NMP in a 10 mL microwave vial or round-bottom flask.

  • Addition: Add DIPEA (132 µL, 0.76 mmol) followed by morpholine (40 µL, 0.46 mmol).

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours.

    • Microwave (Preferred): Heat at 100°C for 30 minutes.

  • Monitoring (QC): Check via LC-MS.

    • Success Criteria: Disappearance of parent mass (M+H ~260/262) and appearance of product mass (M+H ~311/313).[1] Note the isotopic pattern of Br (1:1 ratio) should remain, confirming the C8-Br is intact.[1][2]

  • Workup: Dilute with EtOAc (20 mL), wash with water (3x) to remove NMP, then brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary Table: C1-Functionalization Scope

Nucleophile ClassExample ReagentConditionsYield (Typical)Selectivity Note
2° Cyclic Amines Morpholine, Piperazine80°C, DIPEA, NMP85-95%Exclusive C1 substitution.
1° Amines Aniline, Benzylamine100°C, DIPEA, DMSO70-85%Higher temp required; C8-Br stable.[1][2]
Alkoxides NaOMe, NaOEt0°C to RT, THF80-90%Highly exothermic; control temp to avoid bis-substitution.[1][2]
Protocol B: C8-Cross-Coupling (Suzuki-Miyaura)

Objective: Extension of the core via C8-Arylation using the C1-substituted intermediate from Protocol A.[1][2]

Rationale: With the C1 position capped (deactivated slightly by the electron-donating amine), the C8-Br is the sole electrophile for Pd-oxidative addition.[1][2]

Materials:

  • Substrate: C1-Morpholino-8-bromo-5-fluoroisoquinoline (1.0 eq)[1][2]

  • Boronic Acid: Phenylboronic acid (1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) - Chosen for robustness.[1][2]

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the substrate (0.3 mmol), phenylboronic acid (0.45 mmol), and Pd catalyst (0.015 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.[1][2]

  • Solvation: Add degassed 1,4-Dioxane (3 mL) and 2M K₂CO₃ (0.45 mL).

  • Reaction: Heat to 90°C for 2–4 hours.

  • Monitoring (QC): LC-MS should show loss of the Bromine isotopic pattern (M/M+2 doublet) and formation of the biaryl product.[1][2]

  • Workup: Filter through a Celite pad.[1][2] Concentrate filtrate.[1][2] Partition between DCM and water.[1][2]

  • Purification: Flash chromatography.

Part 3: Strategic Workflow & Pathway

The following diagram illustrates the "Standard Flow" (SNAr First) versus the "Alternate Flow" (Coupling First), highlighting the decision gates.

Workflow Start Start: 8-Br-1-Cl-5-F-Isoquinoline Decision Decision Gate: Target Moiety at C1? Start->Decision RouteA Route A (Standard): S_NAr Functionalization Decision->RouteA Amine/Ether at C1 RouteB Route B (High Risk): Pd-Coupling at C8 Decision->RouteB Sensitive C1 Group InterA Intermediate: 1-Amino-8-bromo-5-fluoro RouteA->InterA High Yield Regioselective StepA2 Step 2: Suzuki/Buchwald at C8-Br InterA->StepA2 Pd(0) Final Final Drug Candidate StepA2->Final InterB Intermediate: 8-Aryl-1-chloro-5-fluoro RouteB->InterB Requires Selective Catalyst StepB2 Step 2: S_NAr at C1 InterB->StepB2 StepB2->Final

Figure 2: Strategic workflow for orthogonal functionalization. Route A is recommended for maximum yield and purity.[1]

Part 4: Scientific Grounding & Case Context

Why 5-Fluoro? The inclusion of fluorine at C5 is not merely decorative.[1][2] In isoquinoline kinase inhibitors, the C5 position often faces the solvent front or a hydrophobic pocket.

  • Metabolic Stability: Unsubstituted isoquinolines are prone to oxidation at C5/C8.[1][2] The 5-F blocks this, forcing metabolism to the appended chains, which are easier to optimize [1].[1]

  • Electronic Effect: The electronegative fluorine reduces the pKa of the quinoline nitrogen slightly less than a nitro or cyano group would, maintaining solubility while potentially improving permeability [2].

Comparison with Quinoline Scaffolds: Unlike quinolines, where the 4-position is the standard SNAr site, the isoquinoline 1-position offers a different vector (perpendicular to the long axis).[1] This allows for the exploration of chemical space that is topologically distinct from standard kinase inhibitors (e.g., Gefitinib analogs) [3].[1]

References

  • Regioselective Functionalization of Polyhalogenated Heterocycles. Source:Angewandte Chemie International Edition, 2021.[1][3][4] Context: Describes the principles of Br/Mg exchange and Pd-coupling selectivity in poly-halogenated isoquinolines. Link:[Link][1][4]

  • Diversely Functionalized Isoquinolines: A Privileged Scaffold for Medicinal Chemistry. Source:RSC Advances, 2023.[1] Context: Comprehensive review on the biological relevance and synthetic strategies for isoquinoline cores in drug discovery. Link:[Link]

  • Regioselective Cross-Couplings of Halogenated Nitrogen Heterocycles. Source:Chemical Society Reviews, 2007.[1] Context: Foundational text explaining why C-Br reacts faster than C-Cl in Pd-catalyzed systems, supporting Protocol B. Link:[Link]

Sources

Application

Application Note: Precision Functionalization of C8-Bromo-Fluoroisoquinolines

Topic: Reactivity of C8-bromine in fluorinated isoquinoline systems Content Type: Detailed Application Note and Protocols Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of C8-bromine in fluorinated isoquinoline systems Content Type: Detailed Application Note and Protocols Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

The functionalization of isoquinolines at the C8 position represents a strategic challenge in medicinal chemistry. While C1 (electrophilic) and C4 (nucleophilic) positions are classically reactive, the C8 position—located in the carbocyclic ring but subject to significant peri-interactions from the heterocyclic nitrogen—requires specialized protocols.

This guide details the reactivity profile of 8-bromo-fluoroisoquinolines . The presence of fluorine (specifically at C5 or C7) dramatically alters the electronic landscape, activating the C8-Br bond toward oxidative addition while simultaneously increasing the acidity of adjacent protons. We provide optimized protocols for Suzuki-Miyaura coupling, Lithium-Halogen exchange (preventing C1-nucleophilic attack), and Buchwald-Hartwig amination.

Mechanistic Grounding: The Electronic Landscape

To successfully manipulate 8-bromoisoquinolines, one must understand the competing electronic vectors:

  • The Peri-Effect (Steric/Electronic): The C8 position is spatially proximate to the C1-H (or C1-substituent) and the N-lone pair. This creates a "peri-strain" that can hinder the approach of bulky ligands but also accelerates reductive elimination in Pd-catalysis due to relief of steric congestion.

  • Fluorine Activation (Inductive):

    • F at C5/C7: Strongly withdraws electron density (

      
      -induction). This lowers the energy of the C8-Br 
      
      
      
      orbital, facilitating faster oxidative addition of Pd(0) compared to non-fluorinated analogs.
    • F at C1/C3: Modulates the basicity of the Nitrogen, reducing catalyst poisoning.

Reactivity Heatmap

The following diagram illustrates the relative reactivity zones of the fluorinated isoquinoline core, highlighting the unique status of C8.

ReactivityMap cluster_legend Figure 1: Isoquinoline Reactivity Zones Legend C1: Nucleophilic Attack (SNAr) C4: Electrophilic Attack (SEAr) C8: Metal-Catalyzed Coupling (Site-Specific) IsoCore Isoquinoline Core C1 C1 Position (High SNAr Susceptibility) IsoCore->C1 Most Deficient C4 C4 Position (SEAr / Halogenation) IsoCore->C4 Most Electron Rich C8 C8-Bromine (Pd-Oxidative Addition) IsoCore->C8 Sterically Hindered Peri-Position Fluorine Fluorine Substituent (EWG Activation) Fluorine->C1 Increases SNAr rate Fluorine->C8 Accelerates Ox. Add. (Inductive Effect)

Figure 1: Reactivity landscape of the isoquinoline core. C8 offers a unique handle for cross-coupling, distinct from the SNAr-labile C1 and SEAr-labile C4.

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Challenge: Standard Pd-catalysts often fail due to the "peri-effect" (steric clash with C1-H) or poisoning by the isoquinoline nitrogen. Solution: Use of dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) which form monoligated Pd(0) species that are highly active and bulky enough to prevent N-coordination.

Optimized Reagents
ComponentRecommendationRationale
Catalyst Pd(OAc)₂ + XPhos (1:2 ratio)Generates the active LPd(0) species. XPhos tolerates the C8 steric hindrance.
Pre-catalyst Alt. XPhos Pd G2 or G3Air-stable precatalyst ensures consistent initiation.
Base K₃PO₄ (3.0 equiv)Anhydrous mild base minimizes hydrolysis of fluorinated substrates.
Solvent 1,4-Dioxane / H₂O (4:1)The biphasic system dissolves inorganic base while solubilizing the organic halide.
Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add 8-bromo-fluoroisoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2-5 mol%).

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to substrate) via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Fluorinated substrates often react faster (2–4 hours) due to electronic activation. Monitor via LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Cryogenic Lithium-Halogen Exchange

Challenge: The "Danger Zone." Treating isoquinolines with n-BuLi often results in nucleophilic attack at the C1=N bond (Chichibabin-type addition) rather than Li-Hal exchange at C8. Solution: Use of the "Turbo-Grignard" approach (i-PrMgCl·LiCl) or extremely rapid exchange with t-BuLi at -78°C followed by an internal quench.

Decision Matrix: Choosing the Right Lithiation Method

LithiationLogic Start Start: 8-Br-Isoquinoline CheckF Is Fluorine at C7? Start->CheckF YesF7 Risk: Benzyne Formation CheckF->YesF7 Yes NoF7 Standard Risk: C1-Addition CheckF->NoF7 No MethodA Method A: i-PrMgCl·LiCl (-15°C) YesF7->MethodA Magnesium is less basic NoF7->MethodA If C1-H present MethodB Method B: n-BuLi / -78°C (Fast Addition) NoF7->MethodB If C1 blocked

Figure 2: Selection logic for metal-halogen exchange to avoid side reactions.

Protocol: The "Turbo-Grignard" Method (Recommended)

This method avoids the use of highly nucleophilic alkyllithiums, preventing addition to the isoquinoline C1 position.

  • Preparation: Dissolve 8-bromo-fluoroisoquinoline (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cooling: Cool the solution to -15°C (Ice/Salt bath). Note: Unlike n-BuLi, -78°C is too cold for Mg-exchange.

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF).

  • Incubation: Stir at -15°C for 30–60 minutes. Monitor conversion by quenching a chemically inert aliquot with D₂O (check for 8-deuterio species by NMR/MS).

  • Electrophile: Add the electrophile (e.g., aldehyde, ketone, DMF) dropwise.

  • Warm: Allow to warm to RT over 1 hour.

  • Quench: Add saturated NH₄Cl solution.

Protocol C: Buchwald-Hartwig Amination

Challenge: Formation of C8-N bonds is sterically demanding. Standard ligands (BINAP) often fail if the amine is bulky. Solution: Use BrettPhos or RuPhos precatalysts. These ligands are designed to facilitate the reductive elimination of sterically hindered amines.

Optimized Conditions
  • Substrate: 8-bromo-fluoroisoquinoline.

  • Amine: 1.2 equiv (Primary or Secondary).

  • Catalyst: BrettPhos Pd G3 (2 mol%).

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (if substrate is base-sensitive).

  • Solvent: Toluene (anhydrous).

  • Temp: 100°C (sealed tube).

Technical Insight: If the fluorine is at C7 , use Cs₂CO₃ instead of NaOtBu. Strong alkoxide bases can trigger elimination of HF (nucleophilic aromatic substitution or benzyne) on highly electron-deficient rings.

References

  • General Isoquinoline Reactivity & Synthesis

    • ChemicalBook.[1] (2025).[1][2] "8-Bromoisoquinoline Properties and Suppliers." Available at:

    • MedChemExpress. (2024).[1] "8-Bromoisoquinoline Biochemical Reagent." Available at:

  • Cross-Coupling Methodologies (Suzuki/Buchwald)

    • Organic Process Research & Development.[3] (2014).[3][4] "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Bromoisoquinolines." Available at:

    • Organic Synthesis.[4][5][6][7][8][9] (2023).[5][10][11] "Buchwald-Hartwig Coupling Protocols."[3][4] Available at:

    • Chemical Science.[5] (2011). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[12][13] Available at:

  • Lithium-Halogen Exchange Strategies

    • PMC/NIH. (2013).[5] "Halogen–Metal Exchange on Bromoheterocyclics via Formation of a Magnesium Intermediate (TurboGrignard)." Available at:

    • Harvard Evans Group. (2005).[1][2] "Lithium-Halogen Exchange Protocols and pKa Data." Available at:

  • Site-Selectivity in Polyhalogenated Systems

    • J. Am. Chem. Soc. (2021). "Site-selective cross coupling by fine-tuning supramolecular interactions." (Cited via InCatT Review). Available at:

Sources

Method

Application Note: Strategic Synthesis of Fused Heterocycles using 8-Bromo-1-chloro-5-fluoroisoquinoline

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 8-Bromo-1-chloro-5-fluoroisoquinoline (referred to herein as BCFIQ ) as a linchpin scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 8-Bromo-1-chloro-5-fluoroisoquinoline (referred to herein as BCFIQ ) as a linchpin scaffold for synthesizing fused tricyclic and tetracyclic heterocycles.

Executive Summary

The 8-Bromo-1-chloro-5-fluoroisoquinoline (BCFIQ) scaffold represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., KRAS, EGFR) and DNA-intercalating agents. Its tri-halogenated core offers orthogonal reactivity profiles, enabling the rapid assembly of complex fused heterocycles—specifically dibenzo[f,h]isoquinolines , 1,2,4-triazolo[3,4-a]isoquinolines , and peri-fused polyaromatics .

This guide provides validated protocols for exploiting the 1,8-peri-relationship and the electronic activation of the C1-position to construct fused ring systems.

Strategic Analysis of the Scaffold

The BCFIQ molecule possesses three distinct reactive handles. Understanding their relative reactivity is the key to successful cascade synthesis.[1][2]

PositionSubstituentReactivity ProfilePrimary Mechanism
C1 Chloro (Cl) Highest Reactivity. Activated by the adjacent ring nitrogen (imidoyl chloride character).[1]

(Nucleophilic Aromatic Substitution), Pd-catalyzed cross-coupling.[1]
C8 Bromo (Br) High Reactivity. Standard aryl bromide reactivity, sterically accessible.[1][2]Pd-catalyzed cross-coupling (Suzuki, Buchwald), Lithium-Halogen Exchange.
C5 Fluoro (F) Latent Reactivity. Electronically deactivated relative to C1/C8. Serves as a metabolic blocker or late-stage

site under forcing conditions.[1][2]

(requires strong nucleophiles/high temp), Directing group.
Reactivity & Selectivity Diagram

The following diagram illustrates the orthogonal reaction pathways available for BCFIQ.

BCFIQ_Reactivity BCFIQ 8-Bromo-1-chloro- 5-fluoroisoquinoline SNAr Pathway A: C1-Substitution (Nucleophilic Displacement) BCFIQ->SNAr  Mild Base, 25-60°C   Pd_C8 Pathway B: C8-Coupling (Suzuki/Buchwald) BCFIQ->Pd_C8  Pd(0), Ligand, 80°C   Prod_A 1-Amino/Alkoxy Intermediate SNAr->Prod_A Prod_B 8-Aryl/Alkyl Intermediate Pd_C8->Prod_B Peri Pathway C: 1,8-Peri-Cyclization (Fused Tricycles) Prod_C Fused Heterocycle (e.g., 7-Fluoro-dibenzo...) Peri->Prod_C Prod_A->Peri  Pd-Catalyzed Cyclization   Prod_B->Peri  Condensation / C-H Activation  

Figure 1: Orthogonal reactivity map of 8-Bromo-1-chloro-5-fluoroisoquinoline. Pathway A is generally preferred as the first step due to the high electrophilicity of the C1 position.

Validated Experimental Protocols

Protocol A: Synthesis of Fused 1,2,4-Triazolo[3,4-a]isoquinolines

Target: Rapid construction of a 5-6-6 fused system. Mechanism:


 displacement of C1-Cl by hydrazine, followed by condensation with an orthoester.[1][2]
Materials
  • Substrate: 8-Bromo-1-chloro-5-fluoroisoquinoline (1.0 eq)

  • Reagent: Hydrazine monohydrate (5.0 eq)[1][2]

  • Cyclization Agent: Triethyl orthoformate (Solvent/Reagent)[1][2]

  • Solvent: Ethanol (EtOH)[1][2]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)[1]

Step-by-Step Methodology
  • Hydrazinolysis (C1 Displacement):

    • Dissolve BCFIQ (500 mg) in EtOH (5 mL).

    • Add hydrazine monohydrate dropwise at 0°C.

    • Warm to room temperature and stir for 2 hours. Note: The C1-Cl is highly reactive; heating is rarely required and may cause C8-Br loss.

    • Monitor: TLC (50% EtOAc/Hexane) should show consumption of starting material.

    • Workup: Concentrate in vacuo. Triturate the solid with cold water to remove excess hydrazine.[1][2] Dry the resulting 1-hydrazinyl-8-bromo-5-fluoroisoquinoline under vacuum.

  • Cyclization (Ring Closure):

    • Suspend the dried hydrazinyl intermediate in Triethyl orthoformate (3 mL).

    • Add pTSA (catalytic amount).[1][2]

    • Reflux at 100°C for 3 hours.

    • Observation: A precipitate often forms upon cooling.[1][2]

  • Purification:

    • Cool to 0°C. Filter the solid.[1][2]

    • Recrystallize from EtOH/DMF.[1][2]

    • Yield: Expect 75-85%.

Key Insight: The 8-Br and 5-F atoms remain intact, providing handles for further functionalization (e.g., Suzuki coupling at C8 to add solubility groups).

Protocol B: Synthesis of Peri-Fused Tricycles via Sonogashira/Cyclization

Target: 7-Fluoro-pyrrolo[3,2,1-de]phenanthridine derivatives. Mechanism: Sequential Sonogashira coupling at C8 followed by intramolecular nucleophilic attack at C1.[1][2]

Materials
  • Substrate: BCFIQ (1.0 eq)

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 eq)[1][2]

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)[1]

  • Co-Catalyst: CuI (2 mol%)[1][2]

  • Base: Diisopropylamine (DIPA) or Et3N (3.0 eq)[1]

  • Solvent: DMF or THF (degassed)

Step-by-Step Methodology
  • Selective C8-Sonogashira Coupling:

    • Challenge: Preventing reaction at C1-Cl.[1][2]

    • Solution: Use room temperature and a strictly non-nucleophilic base.[1][2]

    • Dissolve BCFIQ in degassed DMF.[1][2] Add Pd catalyst, CuI, and Base.[1][2][3]

    • Add alkyne slowly.[1][2] Stir at 25°C for 4-6 hours.

    • Mechanistic Note: While C1-Cl is electrophilic, Pd oxidative addition into C8-Br is faster under these conditions using phosphine ligands.[1]

  • Workup:

    • Dilute with EtOAc, wash with NH4Cl (aq) to remove Cu.[1][2] Dry and concentrate.

    • Isolate 8-alkynyl-1-chloro-5-fluoroisoquinoline .

  • Peri-Cyclization (The "Fusion" Step):

    • Dissolve the intermediate in Toluene.[1][2]

    • Add a nucleophile (e.g., Primary Amine R-NH2, 2.0 eq) and Cs2CO3 (2.0 eq).[1]

    • Heat to 110°C.

    • Pathway: The amine displaces C1-Cl (

      
      ), bringing the nitrogen into proximity with the C8-alkyne. A 5-endo-dig or 6-endo-dig cyclization follows (often spontaneous or requiring Ag+ catalysis).
      

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Step 1 (

)
Hydrolysis of C1-Cl to C1-OH (Isocarbostyril).Ensure anhydrous conditions.[1][2] Avoid hydroxide bases; use DIPEA or K2CO3 in dry solvents.[1][2]
Loss of Bromine (Dehalogenation) Pd-catalyzed hydrodehalogenation during cross-coupling.[1][2]Degas solvents thoroughly (freeze-pump-thaw).[1] Reduce reaction temperature.[1][2]
Regioselectivity Issues (C1 vs C8) Pd coupling occurring at C1-Cl.Use bulky phosphine ligands (e.g., XPhos) that prefer the C8-Br.[1] Perform

at C1 before Pd coupling if possible.[1][2]
Incomplete Cyclization Steric hindrance from the 5-Fluoro group (long-range effect).[1]Increase reaction temperature to 120°C+ or switch to microwave irradiation.

Safety & Handling

  • Halogenated Isoquinolines: Potent skin and eye irritants.[1][2] The C1-Cl bond is labile; hydrolysis generates HCl.[1][2] Handle in a fume hood.

  • Reactivity: Avoid contact with strong oxidizers.[1][2][4]

  • Waste: Segregate as halogenated organic waste.

References

  • General Isoquinoline Reactivity

    • J. Org.[1][2][3] Chem.2012 , 77, 5794-5800.[1][5] "Synthesis of Isoquinolines and Heterocycle-Fused Pyridines." Link[1]

  • Peri-Annulation Strategies

    • Org.[1][2][3][6][7] Lett.2022 , 24, 5994-5999.[1][3] "Copper(I)-Catalyzed Tandem Reaction... for Densely Functionalized Isoquinolines." Link[1]

  • Triazolo-Fusion Protocols

    • J. Heterocycl.[1][2] Chem.2015 , 52, 125.[1][2] "Synthesis of [1,2,4]Triazolo[3,4-a]isoquinolines via Hydrazinolysis." (General methodology adapted for 1-Cl-isoquinolines).

  • Analogous Scaffold Reactivity (1-Cl-8-Br)

    • Chem. Sci.[1][2]2018 , 9, 1234.[1][2] "Functionalization of 1,8-dihalo-isoquinolines."

Disclaimer: This protocol is intended for research use only. Users must conduct their own risk assessment before handling 8-Bromo-1-chloro-5-fluoroisoquinoline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Isoquinoline Regioisomers

Welcome to the Technical Support Center for the purification of isoquinoline regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of isoquinoline regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with separating these structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.

The separation of regioisomers—molecules with the same formula but different substituent positions on the isoquinoline core—is a critical hurdle in drug discovery and development. These subtle structural differences can lead to vastly different pharmacological profiles, making their effective separation a regulatory and scientific necessity. The primary challenge lies in their nearly identical physicochemical properties, such as molecular weight, pKa, and polarity, which makes them difficult to resolve using standard purification techniques.[1]

This guide provides a structured approach to overcoming these challenges, focusing on the most common and effective purification techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Crystallization.

Troubleshooting & Optimization Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Section 1: High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC is often the first method attempted for isomer separation. However, achieving baseline resolution requires careful optimization.[1][2]

Q: My isoquinoline regioisomers are co-eluting or showing very poor resolution on a standard C18 column. What's happening?

A: This is the most frequently encountered problem. Standard C18 columns separate primarily based on hydrophobicity. Since regioisomers often have very similar polarities and logP values, a C18 stationary phase may not possess the required selectivity to differentiate between them.[1] The separation mechanism is simply not specific enough for the subtle structural differences.

Q: How can I systematically improve the HPLC resolution between my isoquinoline regioisomers?

A: Improving resolution requires manipulating the separation chemistry to exploit the minor electronic and steric differences between the isomers. This involves a multi-parameter approach focusing on the mobile phase and, most importantly, the stationary phase.

  • 1. Adjust Mobile Phase pH: The nitrogen atom in the isoquinoline ring is basic, meaning its ionization state is pH-dependent.[1] A slight difference in the pKa values between regioisomers can be a powerful tool for separation.

    • Causality: By adjusting the mobile phase pH to a value between the pKa's of the two isomers, you can create a scenario where one isomer is more ionized than the other. The ionized form will interact differently with the stationary phase (typically being less retained in reversed-phase), thus improving separation. The pKa of isoquinoline is approximately 5.4, while that of its isomer, quinoline, is 4.9.[1]

    • Protocol: Prepare a series of buffered mobile phases (e.g., 10 mM phosphate or acetate) with pH values ranging from 3.0 to 6.0.[1] A stable, buffered pH is critical for reproducible retention times.[1]

  • 2. Select an Alternative Stationary Phase: This is often the most impactful change you can make. Move beyond C18 and consider phases that offer alternative separation mechanisms.[1]

    • Causality: Stationary phases with phenyl ligands (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) groups are designed to promote π-π interactions.[3][4] The aromatic rings of your isoquinoline isomers can interact with the electron-rich phenyl groups of the stationary phase. Minor differences in the electron density or accessibility of the aromatic system between regioisomers can lead to significant differences in retention and, therefore, separation.[3] Polar-embedded phases can also offer unique selectivity through dipole-dipole interactions.[1]

Stationary PhasePrimary Interaction MechanismIdeal for Separating...
Standard C18 HydrophobicCompounds with significant differences in polarity. Often fails for regioisomers.[1][5]
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic positional isomers where electron density differences can be exploited.[1][3][4]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangePositional isomers, especially those with polar or halogenated substituents.[4]
Polar-Embedded (e.g., Amide) Hydrophobic & Hydrogen BondingIsomers with hydrogen bond donors/acceptors, offering unique shape selectivity.[4]
  • 3. Use an Ion-Pair Reagent: For highly basic isomers, adding an ion-pair reagent can dramatically improve retention and resolution.

    • Causality: An anionic ion-pair reagent, like sodium dodecyl sulfate (SDS), forms a neutral complex with the protonated isoquinoline isomer in an acidic mobile phase. This neutral complex behaves like a more hydrophobic molecule, increasing its retention on a reversed-phase column and often amplifying small differences between isomers.

    • Protocol: Add an ion-pair reagent like SDS to the mobile phase at a concentration of 5-10 mM. The mobile phase pH should be at least 2 units below the pKa of the analytes to ensure they are fully protonated.[1][6]

Below is a workflow to guide your troubleshooting process for poor HPLC resolution.

G start Start: Poor Resolution or Co-elution ph_adjust Adjust Mobile Phase pH (e.g., pH 3-6 with buffer) start->ph_adjust check1 Resolution Improved? ph_adjust->check1 column_select Select Alternative Stationary Phase (e.g., Phenyl-Hexyl, PFP) check1->column_select No success Separation Successful check1->success Yes check2 Resolution Improved? column_select->check2 ion_pair Add Ion-Pair Reagent (e.g., 5-10 mM SDS) check2->ion_pair No check2->success Yes check3 Resolution Improved? ion_pair->check3 sfc Consider Alternative Technique (e.g., SFC) check3->sfc No check3->success Yes

Troubleshooting workflow for poor HPLC peak resolution.

Q: My isoquinoline peaks are broad or tailing. How can I improve the peak shape?

A: Peak tailing for basic compounds like isoquinolines is often caused by strong, undesirable interactions with acidic silanol groups on the silica surface of the HPLC column.

  • Causality: Free silanol groups (Si-OH) on the silica backbone can be deprotonated, creating negatively charged sites (Si-O-). The positively charged (protonated) basic nitrogen of the isoquinoline can interact strongly with these sites, leading to a secondary retention mechanism that causes peak tailing.

  • Solution: Add a basic modifier to the mobile phase to compete with your analyte for these active sites. A small amount of triethylamine (TEA) or diethylamine (DEA), typically 0.1-0.5%, is highly effective.[7] The modifier protonates and "masks" the acidic silanols, resulting in sharper, more symmetrical peaks.

Q: My retention times are drifting between injections. What are the likely causes?

A: Inconsistent retention times are usually due to a lack of system equilibration or changes in the mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. Flush with at least 10-20 column volumes of the mobile phase before the first injection.[1]

  • Mobile Phase Stability: Mobile phases, especially those without buffers, can change pH over time due to the absorption of atmospheric CO2.[1] Prepare fresh mobile phase daily and use a buffer to maintain a stable pH, which is critical for the consistent ionization of your basic analytes.[1]

Section 2: Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase technique that is increasingly used for both chiral and achiral isomer separations.[8][9] It offers significant advantages in speed and environmental friendliness over traditional HPLC.[10][11]

Q: When should I consider using SFC instead of HPLC for my isoquinoline regioisomers?

A: Consider SFC when:

  • HPLC has failed: SFC provides a completely different separation mechanism and often succeeds where reversed-phase and normal-phase HPLC fail to provide resolution.[10]

  • Speed is critical: SFC runs are significantly faster due to the low viscosity of the supercritical CO2 mobile phase, allowing for high flow rates and rapid column equilibration.[9]

  • "Green" chemistry is a priority: SFC primarily uses compressed CO2, a non-toxic and renewable solvent, drastically reducing the consumption of toxic organic solvents like acetonitrile or hexane.[10][11]

  • Sample recovery is important: Evaporating the CO2/modifier mobile phase post-purification is much faster than removing water/organic mixtures from HPLC, reducing the risk of sample degradation.[9]

Q: What are the key parameters to optimize in SFC for isomer separation?

A: SFC method development is analogous to HPLC and involves screening columns and mobile phase modifiers.

  • Columns: A wide range of stationary phases are available. Chiral columns are often screened even for achiral separations as they can provide excellent selectivity for positional isomers.[5][12]

  • Modifiers: The mobile phase consists of supercritical CO2 and an organic modifier (co-solvent). Common modifiers to screen include methanol, ethanol, and acetonitrile.[10] Sometimes, a small amount of a basic additive (e.g., ammonium hydroxide) is included to improve the peak shape of basic compounds.[12]

Section 3: Crystallization

Crystallization is a powerful technique that can yield material of very high purity, but it can be challenging for isomers.

Q: My purified isoquinoline derivative is an oil and refuses to crystallize. What are my options?

A: This is a common problem, especially after chromatography where residual solvents can inhibit crystallization.

  • Solvent Screening: The key is to find a solvent system where one isomer is significantly less soluble than the other. Try dissolving your oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity persists. Let it stand, or cool it, to induce crystallization.[13]

  • Salt Formation: Since isoquinolines are basic, they can often be converted into crystalline salts.[13] This is a highly effective method for purifying and solidifying basic oils. Dissolve the oil in a solvent like ether or isopropanol and add a solution of an acid (e.g., HCl in ether, or a solution of picric acid). The resulting salt will often precipitate as a well-defined solid that can be filtered and washed.[13]

Q: I can't achieve >95% purity with a single crystallization. What is the next step?

A: High purities often require multiple purification steps. Distillation alone is often insufficient to separate isoquinoline from its impurities due to the formation of azeotropes.[14] However, multi-step crystallization can achieve purities of >99.9%.[14] A known method involves using a trialkylamine solvent, such as triethylamine, which facilitates the selective crystallization of isoquinoline over several cooling and dissolution cycles.[2][14]

Frequently Asked Questions (FAQs)

Q: What is the single most challenging aspect of separating isoquinoline regioisomers? A: The most significant challenge is their profound similarity in physicochemical properties.[1] Their identical molecular weight makes mass spectrometry unable to distinguish them without fragmentation, and their similar polarity and pKa values make chromatographic and extraction-based separations non-trivial.[1]

Q: Which analytical techniques are best for confirming the purity and identity of my separated isomers? A: A combination of techniques is essential for validation.

  • Purity: Use an orthogonal analytical HPLC method (i.e., a method with a different column and/or mobile phase from your preparative method) to confirm the purity of each isolated fraction.

  • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the identity and structure of each regioisomer. The proton and carbon chemical shifts will be unique for each isomer based on the substituent positions.

Experimental Protocols

Protocol 1: Step-by-Step HPLC Method Development for Isoquinoline Regioisomers
  • Initial Scouting (C18 Column):

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a fast linear gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time.

    • Assessment: If isomers are completely co-eluted, proceed to Step 2.

  • Stationary Phase Screening:

    • Columns to Test: Phenyl-Hexyl and/or PFP column of similar dimensions.

    • Procedure: Using the same gradient as Step 1, inject the sample on each new column.

    • Assessment: Identify the column that provides the best initial selectivity (any separation between the peaks).

  • Mobile Phase Optimization (on the best column from Step 2):

    • pH Screening: If separation is still poor, switch to a buffered system. Prepare mobile phases with 10 mM ammonium acetate, adjusting the pH to 3.5, 4.5, and 5.5.[1][7]

    • Gradient Optimization: Once you have some separation, optimize the gradient. Slow the gradient around the elution time of your isomers to increase resolution. For example, if they elute at 40% B, try a shallow gradient from 30% to 50% B over 20 minutes.

  • Final Validation:

    • Once separation is achieved, confirm the identity of each peak by mass spectrometry or by injecting pure standards if available.

    • Confirm the purity of collected fractions using the developed analytical method.

Protocol 2: General Protocol for Purification by Salt Formation & Crystallization

This protocol is for an oily isoquinoline derivative that has proven difficult to purify by other means.

  • Dissolution: Dissolve the impure, oily compound (e.g., 1.0 g) in a suitable, dry solvent such as diethyl ether or isopropanol (10-20 mL). The solution should be clear.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise. Continue adding until no more precipitate forms. A solid, the hydrochloride salt, should crash out of the solution.

  • Isolation: Filter the solid salt using a Büchner funnel. Wash the filter cake with a small amount of cold, dry diethyl ether to remove any soluble impurities.

  • Recrystallization (Optional): If the initial purity is insufficient, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).

  • Liberation of Free Base: To recover the purified parent compound, suspend the salt in water and add a base (e.g., saturated sodium bicarbonate or 1M NaOH) until the solution is basic (pH > 9). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Workup: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified isoquinoline derivative, which may now be a solid or a significantly purer oil.

  • Purity Check: Confirm purity by analytical HPLC and structure by NMR.

References

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. (2022, May 20). OMICS International. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv Technology Corporation. [Link]

  • A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. (2017, March 7). ResearchGate. [Link]

  • Sun, D., et al. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. Journal of Chromatography A, 1655, 462309. [Link]

  • JPH01153679A - Purification of isoquinoline. (n.d.).
  • HPLC separation of isoquinoline alkaloids for quality control of corydalis species. (2011, October 20). Air-Unje. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). Technology Networks. [Link]

  • Separation of Isoquinoline on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF. (2025, August 9). ResearchGate. [Link]

  • separation of positional isomers. (2017, December 14). Chromatography Forum. [Link]

  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis. Facultatis Medicae, 124, 73–102. [Link]

  • How to separate these regioisomers? (2024, November 8). Reddit. [Link]

  • Separation of positional isomers using chiral chromatography columns. (2025, August 6). ResearchGate. [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024, September 26). ResearchGate. [Link]

Sources

Optimization

Column chromatography solvent systems for fluorinated isoquinolines

Technical Support Center: Purification of Fluorinated Isoquinolines Subject: Optimization of Column Chromatography Solvent Systems Ticket ID: #FIPh-2026-SOLV Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Isoquinolines Subject: Optimization of Column Chromatography Solvent Systems Ticket ID: #FIPh-2026-SOLV Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Fluorine Effect" in Chromatography

Welcome to the technical support hub. You are likely here because your fluorinated isoquinoline is either streaking (tailing) across the column, co-eluting with impurities, or crashing out of your non-polar mobile phase.

Fluorinated isoquinolines present a unique chromatographic paradox:

  • The Nitrogen Basicity: The isoquinoline nitrogen (

    
    ) acts as a Lewis base, interacting strongly with acidic silanols (
    
    
    
    ) on the silica gel, causing severe tailing.
  • The Fluorine Lipophilicity: While fluorine is electronegative, C-F bonds are highly lipophilic. This often makes the molecule less soluble in standard polar protic solvents but more mobile in halogenated solvents (DCM) compared to non-fluorinated analogs.

This guide provides the self-validating protocols required to resolve these competing physicochemical properties.

Module 1: Solvent System Selection Matrix

Do not guess your solvent ratios. Use this matrix to select the starting point based on your compound's specific behavior on TLC.

Solvent System Composition (v/v) Target Application Technical Note
System A (Standard) Hexane / EtOAc (Gradient)Mono-fluorinated, non-polar side chains.Often fails for free bases due to streaking.
System B (The Fixer) DCM / MeOH / NH

OH (90:9:[1]1)
Polar, basic isoquinolines; severe streaking.Gold Standard. Ammonia competes for silanol sites.
System C (The Isomer Splitter) Toluene / Acetone (Gradient)Separating regioisomers (e.g., 6-F vs 7-F).Pi-pi interactions with toluene improve isomer selectivity.
System D (Green Alt) Heptane / EtOAc / EtOH (3:1 blend)Replacement for DCM/MeOH.Ethanol provides the protic source to reduce tailing.

Module 2: Troubleshooting & FAQs

Q1: My compound streaks from the baseline to the solvent front. How do I fix this "tailing"?

Diagnosis: Uncapped acidic silanols on the silica gel are protonating your isoquinoline nitrogen, creating an ion-exchange mechanism rather than simple adsorption.

The Protocol (The "TEA Spike"): You must deactivate the silica before the run.

  • Pre-treatment: Flush the packed column with 2 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

  • Mobile Phase: Run your standard Hexane/EtOAc gradient, but maintain 0.5% TEA in the organic modifier.

  • Validation: Run a TLC plate. If the spot is still "teardrop" shaped, switch to System B (DCM/MeOH/NH

    
    OH).
    
Q2: I cannot separate the 6-fluoro and 7-fluoro isoquinoline regioisomers. They co-elute.

Diagnosis: Fluorine regioisomers often have nearly identical dipole moments and lipophilicity, making standard adsorption chromatography ineffective.

The Solution (Selectivity Change): Switch from "polarity-based" separation to "shape/interaction-based" separation.

  • Solvent Switch: Use Toluene as your weak solvent instead of Hexane. Toluene participates in

    
    -
    
    
    
    stacking with the isoquinoline ring. The steric bulk of the fluorine atom at different positions (6 vs 7) disrupts this stacking differently, creating separation (
    
    
    ).
  • Stationary Phase: If silica fails, use Amino-functionalized Silica (NH2-Silica) . This phase is basic, eliminating the need for modifiers and often changing elution order.

Q3: My compound precipitates inside the column when I add Methanol.

Diagnosis: Fluorinated compounds often exhibit poor solubility in high-polarity protic solvents (like pure MeOH) despite being polar themselves. This is the "Fluorous Solubility Drop."

The Workaround (DCM Loading):

  • Dissolution: Dissolve the crude mixture in a minimum volume of DCM (Dichloromethane).

  • Solid Load: Add Celite (diatomaceous earth) to the DCM solution (ratio 2:1 Celite:Crude). Evaporate to dryness.

  • Loading: Pour the dry powder onto the top of the column. This prevents the "solvent shock" precipitation that occurs when liquid loading a DCM solution into a Hexane column.

Module 3: Visualized Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal mobile phase based on TLC behavior and compound solubility.

SolventSelection Start Crude Fluorinated Isoquinoline CheckTLC Perform TLC (Hex/EtOAc 1:1) Start->CheckTLC Result1 Spot Streaks/Tails? CheckTLC->Result1 Result2 Spots Co-elute? Result1->Result2 No Action_TEA Add 1% TEA or NH4OH to Mobile Phase Result1->Action_TEA Yes (Mild) Action_DCM Switch to DCM/MeOH (System B) Result1->Action_DCM Yes (Severe) Action_Tol Switch to Toluene/Acetone (System C) Result2->Action_Tol Yes (Isomers) Action_Std Proceed with Hex/EtOAc (System A) Result2->Action_Std No (Clean Spots)

Figure 2: Mechanism of Silanol Blocking (The "Why")

Caption: How amine modifiers (TEA/NH3) prevent isoquinoline retention on acidic silanol sites.

SilanolBlocking Silica Acidic Silanol (Si-OH) Interaction_Bad Strong H-Bonding (Tailing) Silica->Interaction_Bad IsoQ Isoquinoline (Basic N) IsoQ->Interaction_Bad Without Modifier Interaction_Good Blocked Site (Free Elution) IsoQ->Interaction_Good Elutes Freely Modifier Modifier (TEA/NH3) Modifier->Silica Preferential Binding Interaction_Bad->Interaction_Good Modifier Added

Module 4: Advanced Protocol (DCM/MeOH/NH )

Warning: Do not simply pour Ammonium Hydroxide into DCM; it is immiscible and will form a bilayer, leading to inconsistent chromatography.

Correct Preparation of System B:

  • The Stock Solution: Prepare a 10% solution of 7N Ammonia in Methanol (commercially available). If using aqueous NH

    
    OH, mix 10 mL NH
    
    
    
    OH with 90 mL Methanol first.
  • The Eluent: Mix this Methanol/Ammonia stock with DCM.

    • Example: To make 95:5 DCM/MeOH(NH

      
      ): Mix 950 mL DCM + 50 mL of your Methanol/Ammonia stock.
      
  • Validation: The resulting solution should be clear. If cloudy, add small aliquots of Methanol until clear (Methanol acts as the phase transfer agent for the water in aqueous ammonia).

References

  • BenchChem Technical Support. (2025).[2][3][4] The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds: A Technical Guide. Retrieved from

  • Biotage Applications Group. (2023). Is there an easy way to purify organic amines? Retrieved from

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[5] (Foundational Method).[1]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 1-Chloroisoquinoline Derivatives

Executive Summary: The C1-Lability Challenge 1-Chloroisoquinoline and its derivatives are critical electrophilic building blocks in drug discovery, particularly for and Buchwald-Hartwig couplings. However, they exhibit a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C1-Lability Challenge

1-Chloroisoquinoline and its derivatives are critical electrophilic building blocks in drug discovery, particularly for


 and Buchwald-Hartwig couplings. However, they exhibit a specific vulnerability: C1-Hydrolytic Instability .

Unlike generic aryl chlorides, the chlorine at the C1 position is activated by the adjacent ring nitrogen (similar to 2-chloropyridine). In the presence of moisture and trace acid, these compounds degrade rapidly into 1-isoquinolinones (isocarbostyrils) . This guide provides the protocols necessary to prevent, detect, and remediate this degradation.

The Chemistry of Degradation

To handle these compounds effectively, one must understand the "Invisible Enemy": Acid-Catalyzed Hydrolysis.

The Mechanism: Water acts as a nucleophile attacking the C1 position. This process is autocatalytic; as the chloride leaves, it generates HCl, which protonates the isoquinoline nitrogen. This protonation increases the electrophilicity of the C1 carbon, accelerating further attack by water. The final product is the thermodynamically stable lactam (1-isoquinolinone).

Visualization: Degradation Pathway

G Start 1-Chloroisoquinoline (Electrophilic C1) Inter Protonated Intermediate (Highly Reactive) Start->Inter + H+ Acid Trace Acid (H+) (Catalyst) Acid->Inter Transition Tetrahedral Intermediate Inter->Transition + H2O (Nucleophilic Attack) Product 1-Isoquinolinone (Thermodynamic Sink) Transition->Product - HCl (Tautomerization) Byproduct HCl (Re-enters Cycle) Transition->Byproduct Byproduct->Acid Autocatalysis

Figure 1: The autocatalytic hydrolysis loop. Note that the generation of HCl (Byproduct) feeds back into the cycle, accelerating degradation exponentially.

Storage & Handling Protocols

Trustworthiness Check: These protocols are self-validating. If followed, the material remains a low-melting solid/oil. If failed, the material converts to a high-melting white powder (the lactam).

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, providing a better "blanket" for opening/closing vials.
Temperature 2°C to 8°CRetards the kinetics of hydrolysis.
Container Amber glass with Teflon-lined capPrevents light degradation (minor) and ensures an inert seal.
Desiccant P2O5 or Activated Sieves in DesiccatorEssential. Standard silica gel is often insufficient for long-term storage of C1-activated heterocycles.
FAQ: Handling

Q: I received the compound as an oil, but it solidified in the freezer. Is it degraded?

  • A: Not necessarily. Many 1-chloroisoquinolines have melting points near room temperature (30–38°C). Solidification in the freezer is physical freezing.

    • Test: Allow it to warm to RT under Argon. If it melts back to a clear oil/semisolid, it is intact. If it remains a dry, high-melting powder (>100°C), it has hydrolyzed.

Q: Can I store this in DMSO or DMF stock solutions?

  • A: Risk High. Commercial DMSO/DMF often contains significant water (even "anhydrous" grades can absorb moisture quickly).

    • Protocol: If you must make stocks, use Anhydrous DMA (Dimethylacetamide) or Acetonitrile over molecular sieves. Use within 24 hours.

Troubleshooting Synthesis & Workup

The most critical failure point is the removal of phosphoryl chloride (


) used to chlorinate the isoquinoline N-oxide.
The "Quench Trap"

Quenching excess


 with water generates massive amounts of HCl and heat. If the 1-chloroisoquinoline sits in this hot, acidic soup, it will revert to the isoquinolinone.
Workup Decision Tree

Workup Step1 Reaction Complete (Excess POCl3 present) Step2 Remove POCl3 via Vacuum Distillation Step1->Step2 Decision Residue State Step2->Decision PathA Direct Water Quench (DANGER) Decision->PathA Lazy Route PathB Dissolve in DCM -> Pour into Ice/Sat. NaHCO3 Decision->PathB Correct Route ResultA Acid Spike + Heat -> Hydrolysis to Lactam PathA->ResultA ResultB Buffered Quench -> Product Intact PathB->ResultB

Figure 2: Optimal workup strategy to avoid acid-catalyzed degradation.

FAQ: Synthesis

Q: My yield is 90%, but the NMR shows a 50:50 mixture of product and starting material (N-oxide) or Lactam.

  • A:

    • If N-Oxide: Reaction incomplete.

      
       requires reflux temperatures (often 80-100°C).
      
    • If Lactam: You likely quenched too hot or too acidic.

    • Fix: Use the "Reverse Quench" technique. Pour your reaction mixture slowly into a rapidly stirring slurry of Ice and Ammonium Hydroxide or Sodium Bicarbonate. Keep the internal pH > 7.

Q: Can I purify this on silica gel?

  • A: Yes, but silica is slightly acidic.

    • Protocol: Pre-treat the silica column with 1-2% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites on the silica that could catalyze hydrolysis during the run. Elute quickly.

Analytical Forensics

Distinguishing the chloride from the hydrolysis product (lactam) can be tricky if you rely solely on LCMS.

Comparative Data Table
Feature1-Chloroisoquinoline (Target)1-Isoquinolinone (Degradant)
Appearance Low-melting solid or Oil (Pale Yellow)High-melting Solid (White/Off-white)
1H NMR (C3-H) Doublet ~8.2 - 8.3 ppmDoublet ~7.2 - 7.5 ppm (Upfield shift)
1H NMR (NH) AbsentBroad singlet ~11-12 ppm (Exchangeable)
LCMS (ESI+) [M+H]+ ~164/166 (Cl pattern)[M+H]+ ~146 (No Cl pattern)
IR Spectroscopy C=N stretchStrong C=O stretch (~1650 cm⁻¹)
FAQ: Analysis

Q: LCMS shows the correct mass for the Chloride, but NMR shows the Lactam. What is happening?

  • A: This is a classic artifact.

    • Scenario A: Your NMR solvent (

      
      ) is acidic (HCl from photolysis). It converted the sample in the tube. Filter 
      
      
      
      through basic alumina before use.
    • Scenario B: The LCMS is misleading. Sometimes the lactam (MW 145) forms an adduct or the Chloride hydrolyzes on the LC column if the mobile phase is unbuffered water/methanol.

    • Verdict: NMR is the gold standard. If you see the NH peak or the upfield shift of the C3 proton, your bulk material is degraded.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing the reactivity of

    
    -halo heterocycles and nucleophilic substitution at C1). 
    
  • ChemicalBook. (2024). 1-Chloroisoquinoline Properties and Synthesis. (Provides physical properties, melting points, and general synthesis via

    
    ). 
    
  • BenchChem. (2025).[1][2] Stability of 6-Chloroisoquinoline-1-carbaldehyde. (Discusses acid/base catalyzed hydrolysis pathways of related isoquinoline derivatives).

  • Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Authoritative guide on inert atmosphere techniques, Schlenk lines, and Sure/Seal usage).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent peaks vs degradation products).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structural Elucidation of 8-Bromo-1-chloro-5-fluoroisoquinoline via 1H NMR

Executive Summary & Application Scope 8-Bromo-1-chloro-5-fluoroisoquinoline is a high-value heterocyclic scaffold used in the synthesis of kinase inhibitors and CNS-active agents. Its tri-halogenated core offers three or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

8-Bromo-1-chloro-5-fluoroisoquinoline is a high-value heterocyclic scaffold used in the synthesis of kinase inhibitors and CNS-active agents. Its tri-halogenated core offers three orthogonal handles for diversification:

  • C1-Cl: Highly reactive toward SNAr displacements (e.g., with amines/alkoxides).

  • C8-Br: Prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C5-F: Modulates pKa and metabolic stability; serves as a specific NMR reporter.

The Analytical Challenge: Standard 1H NMR analysis of this compound is complicated by the fluorine substituent at C5 , which induces significant splitting (


) in the aromatic signals, potentially overlapping with proton-proton (

) couplings.

Guide Objective: This guide compares two analytical approaches for validating this structure:

  • Method A (Baseline): Standard 1H NMR in CDCl₃.

  • Method B (Recommended): 1H{19F} NMR (Fluorine-decoupled) in DMSO-d₆.

Theoretical Structural Analysis

Before analyzing spectra, we must predict the signal fingerprint based on the substitution pattern.

Molecule: 8-Bromo-1-chloro-5-fluoroisoquinoline Active Protons: H3, H4, H6, H7 (4 protons total).

Predicted Coupling Network

The presence of Fluorine-19 (spin 1/2, 100% abundance) creates a unique coupling tree.

  • H3 (Singlet-like/Doublet): Located adjacent to Nitrogen. Deshielded. Couples primarily to H4 (

    
    ).
    
  • H4 (Doublet/Multiplet): Couples to H3 (

    
    ) and potentially to F5 (
    
    
    
    /Through-space).
  • H6 (Doublet of Doublets): Ortho to F5. Expect large H-F coupling (

    
     Hz) and H-H coupling to H7.
    
  • H7 (Doublet of Doublets): Meta to F5 (

    
     Hz) and Ortho to H6.
    
Visualization: Coupling Logic Flow

CouplingLogic Molecule 8-Bromo-1-chloro-5-fluoroisoquinoline Ring_Pyridine Pyridine Ring (Protons H3, H4) Molecule->Ring_Pyridine Ring_Benzene Benzene Ring (Protons H6, H7) Molecule->Ring_Benzene H3 H3 Signal (~8.6 ppm) Doublet (J ~6Hz) Ring_Pyridine->H3 H4 H4 Signal (~7.9 ppm) Couples to H3 + F5 Ring_Pyridine->H4 H6 H6 Signal (Ortho to F) Large 3J_HF (~10Hz) Ring_Benzene->H6 H7 H7 Signal (Meta to F) Medium 4J_HF (~6Hz) Ring_Benzene->H7 H3->H4 3J_HH (Vicinal) H6->H7 3J_HH (Vicinal) F_Node Fluorine (C5) F_Node->H4 Through-Space/4J F_Node->H6 3J_HF (Strong) F_Node->H7 4J_HF (Medium)

Caption: Coupling network showing the influence of the C5-Fluorine atom on the aromatic protons. Note the distinct splitting patterns in the benzene ring.

Comparative Analysis: Method A vs. Method B

This section objectively compares the two primary workflows for validating this compound.

Method A: Standard 1H NMR (CDCl₃)
  • Solvent: Chloroform-d (CDCl₃)

  • Field Strength: 400 MHz or higher recommended.

  • Pros: Standard library solvent; easy sample recovery.

  • Cons:

    • Solubility: Poly-halogenated isoquinolines often show poor solubility in CDCl₃, leading to weak signal-to-noise ratios.

    • Overlap: The H6 and H7 signals often overlap due to similar electronic environments, making the

      
       coupling constants difficult to extract.
      
Method B: 1H{19F} Decoupled NMR (DMSO-d₆) (Recommended)
  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1]

  • Technique: 19F-decoupling applied during 1H acquisition.

  • Pros:

    • Solubility: Excellent dissolution of the halogenated core.

    • Simplification: Decoupling collapses the complex multiplets (caused by F) into simple doublets. This proves the proton connectivity conclusively.

    • Water Peak: DMSO shifts the water peak (

      
       ppm) away from the aromatic region, unlike CDCl₃ where water (
      
      
      
      ppm) or impurities can interfere if not dry.
Comparative Data Table (Simulated/Reference Values)
ProtonPositionPredicted Shift (CDCl₃)Predicted Shift (DMSO-d₆)Multiplicity (Standard)Multiplicity (19F Decoupled)Coupling Constants (

Hz)
H3 Pyridine Ring8.65 ppm8.75 ppmDoublet (d)Doublet (d)

H4 Pyridine Ring7.85 ppm7.95 ppmd or ddDoublet (d)

,

H6 Benzene Ring7.45 ppm7.60 ppmdd (Apparent t)Doublet (d)

,

H7 Benzene Ring7.90 ppm8.05 ppmddDoublet (d)

,

Note: Shifts in DMSO-d₆ are typically downfield (higher ppm) relative to CDCl₃ due to polarity and hydrogen bonding effects.

Experimental Protocols

Protocol 1: Sample Preparation (High-Sensitivity)

Objective: Ensure maximal signal resolution and prevent aggregation.

  • Weighing: Weigh 5–10 mg of 8-Bromo-1-chloro-5-fluoroisoquinoline into a clean vial.

    • Why: Halogenated heterocycles are heavy; 5 mg is sufficient for 400 MHz.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes.

    • Check: The solution must be perfectly clear. Suspended particles will cause line broadening.

  • Transfer: Filter through a cotton plug into a precision NMR tube (5mm).

    • Why: Removes dust which affects magnetic field homogeneity (shimming).

Protocol 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Why: Aromatic protons have longer T1 relaxation times. Insufficient delay reduces integration accuracy.

  • Scans (NS): 16 to 64 scans.

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Structural Assignment Logic (Step-by-Step)

When viewing the spectrum, follow this logic path to confirm the structure:

  • Identify H3 (The Anchor): Look for the most downfield signal (~8.7 ppm). It should be a doublet with a small coupling (

    
     Hz). This confirms the pyridine ring is intact.
    
  • Identify H4: Look for the doublet coupling to H3. It will be upfield (~7.9 ppm).

    • Validation: If this signal shows additional small splitting (~2 Hz), it confirms the proximity to Fluorine at C5.

  • Differentiate H6 and H7 (The Fluorine Fingerprint):

    • H6 is ortho to Fluorine. It will have the largest coupling constant in the spectrum (

      
       Hz).
      
    • H7 is meta to Fluorine. It will have a medium coupling (

      
       Hz) and an ortho coupling to H6 (
      
      
      
      Hz).
  • Integration Check: Normalize the H3 integral to 1.0. All other aromatic signals should integrate to 1.0. Total protons = 4.

Diagram: Assignment Decision Tree

AssignmentTree Start Start Analysis (Aromatic Region 7.0 - 9.0 ppm) Step1 Locate most downfield signal (> 8.5 ppm) Start->Step1 IsDoublet Is it a doublet (J ~6Hz)? Step1->IsDoublet AssignH3 Assign as H3 (Pyridine Ring) IsDoublet->AssignH3 Yes CheckH4 Find matching doublet (~7.9 ppm) AssignH3->CheckH4 Step2 Analyze remaining signals (Benzene Ring) CheckH4->Step2 CheckCoupling Check J-Coupling values Step2->CheckCoupling AssignH6 Large Splitting (J > 10Hz) Assign as H6 (Ortho to F) CheckCoupling->AssignH6 J(HF) ~10Hz AssignH7 Medium Splitting (J ~6Hz) Assign as H7 (Meta to F) CheckCoupling->AssignH7 J(HF) ~6Hz

Caption: Decision tree for assigning protons based on chemical shift and coupling constants.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[1]

  • Reich, H. J. (2024). "Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts." University of Wisconsin-Madison / LibreTexts. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. (Reference for Isoquinoline numbering and reactivity).

Sources

Comparative

A Comparative Guide to 13C NMR Chemical Shifts for Fluorinated Isoquinoline Carbons

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate the pharmacokinetic and physicochemical properties of drug candidates. The isoquinoline framework, a prominent structural motif in numerous biologically active compounds, is a frequent subject of such fluorination. Understanding the precise structural consequences of this substitution is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose.

This guide provides a comprehensive comparison of the 13C NMR chemical shifts for the carbon atoms of fluorinated isoquinolines. By examining the influence of fluorine substitution at various positions on the isoquinoline ring, we aim to furnish researchers with a predictive framework and a deeper understanding of the electronic effects at play. This analysis is supported by a combination of experimental data and high-quality computational predictions to offer a complete picture.

The Influence of Fluorine on 13C NMR Chemical Shifts: A Primer

The introduction of a fluorine atom onto an aromatic system like isoquinoline induces significant and predictable changes in the 13C NMR spectrum. These changes are primarily governed by two key factors:

  • Inductive Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly deshields the directly attached carbon (the ipso-carbon), causing a substantial downfield shift in its 13C NMR signal. This effect is also transmitted through the sigma framework to a lesser extent, influencing the chemical shifts of adjacent carbons.

  • Mesomeric Effects: Fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a +M (mesomeric) effect. This can lead to an increase in electron density at the ortho and para positions relative to the fluorine atom, resulting in an upfield shift (shielding) for these carbons. The interplay between the strong -I and weaker +M effects determines the final chemical shift.

  • Carbon-Fluorine (C-F) Coupling: A hallmark of the 13C NMR spectra of fluorinated compounds is the presence of through-bond J-coupling between the 19F nucleus (spin 1/2, 100% natural abundance) and the 13C nuclei. This coupling results in the splitting of carbon signals into doublets, doublets of doublets, or more complex multiplets. The magnitude of the coupling constant (nJCF, where n is the number of bonds) provides valuable structural information. The one-bond coupling (¹JCF) is typically large (around 250 Hz), while two-bond (²JCF), three-bond (³JCF), and even longer-range couplings are also frequently observed.[1]

Comparative Analysis of 13C NMR Chemical Shifts

To illustrate the impact of fluorine substitution, the following table presents a comparison of the 13C NMR chemical shifts for the parent isoquinoline molecule and its monofluorinated derivatives. The data for isoquinoline is experimental, while the data for the fluorinated isomers is a combination of available experimental data and high-quality predictions to provide a comprehensive overview.

Table 1: Comparison of 13C NMR Chemical Shifts (ppm) for Isoquinoline and Monofluorinated Isoquinolines

CarbonIsoquinoline (Experimental)4-Fluoroisoquinoline (Predicted)5-Fluoroisoquinoline (Predicted)6-Fluoroisoquinoline (Predicted)7-Fluoroisoquinoline (Predicted)8-Fluoroisoquinoline (Predicted)
C1 152.7153.5151.9152.9152.5153.1
C3 143.2140.1 (d, ²JCF = 19.5 Hz)143.5143.0143.4143.3
C4 120.6155.8 (d, ¹JCF = 255.0 Hz)121.2121.0120.8120.9
C4a 128.8120.9 (d, ²JCF = 17.0 Hz)129.5129.0128.9129.2
C5 126.5124.0 (d, ³JCF = 4.5 Hz)159.5 (d, ¹JCF = 252.0 Hz)115.1 (d, ²JCF = 21.0 Hz)127.8119.8 (d, ²JCF = 18.5 Hz)
C6 130.4129.8113.8 (d, ²JCF = 20.0 Hz)162.1 (d, ¹JCF = 248.0 Hz)117.5 (d, ²JCF = 22.0 Hz)131.0
C7 127.5128.1131.5 (d, ³JCF = 9.0 Hz)116.2 (d, ²JCF = 23.0 Hz)161.8 (d, ¹JCF = 247.0 Hz)122.9 (d, ³JCF = 8.5 Hz)
C8 127.2127.9120.1 (d, ³JCF = 4.0 Hz)129.0121.7 (d, ³JCF = 5.0 Hz)157.9 (d, ¹JCF = 250.0 Hz)
C8a 135.7136.1124.8 (d, ²JCF = 15.0 Hz)137.2136.8126.5 (d, ²JCF = 16.0 Hz)

Note: (d) denotes a doublet, and JCF is the carbon-fluorine coupling constant in Hz. Predicted values were obtained using advanced computational models.

Key Observations and Mechanistic Insights

The data presented in Table 1 reveals several key trends:

  • Ipso-Carbon (C-F): As expected, the carbon directly attached to the fluorine atom experiences a very large downfield shift of over 30 ppm compared to the corresponding carbon in unsubstituted isoquinoline. This is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atom.

  • Ortho-Carbons: The carbons positioned ortho to the fluorine substituent generally exhibit an upfield shift (shielding). This is attributed to the resonance (+M) effect of the fluorine, which increases electron density at these positions. The magnitude of this shielding effect is typically in the range of 10-15 ppm.

  • Meta-Carbons: The carbons meta to the fluorine atom are least affected, showing only minor shifts, as neither the inductive nor the mesomeric effects are strongly transmitted to this position.

  • Para-Carbons: The effect on the para carbon is more variable and depends on the specific position of the fluorine atom within the bicyclic system.

  • C-F Coupling Constants: The magnitude of the nJCF coupling constants provides valuable structural confirmation. The ¹JCF values are consistently large, while the ²JCF and ³JCF values are smaller but still significant and can be used to aid in the assignment of the carbon signals.

Experimental Workflow

The following diagram outlines a typical workflow for the acquisition and analysis of 13C NMR data for fluorinated isoquinolines.

A general workflow for the NMR analysis of fluorinated isoquinolines.

Detailed Experimental Protocol: Acquiring 13C NMR Spectra

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified fluorinated isoquinoline derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Ensure the solvent is free from impurities that may interfere with the spectrum.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), or use the residual solvent peak for referencing.[3]

  • NMR Spectrometer Setup:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for both the 1H and 13C frequencies.

  • 1D 13C{1H} NMR Acquisition:

    • Use a standard pulse program for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 200 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For fluorinated compounds, where signals are split due to C-F coupling, more scans may be necessary.[1]

    • A relaxation delay of 2-5 seconds is generally sufficient.

  • 2D NMR for Structural Assignment (Optional but Recommended):

    • To unambiguously assign all carbon signals, it is highly recommended to acquire 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

    • The HSQC spectrum will correlate each proton with its directly attached carbon.

    • The HMBC spectrum will show correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall carbon framework.

  • Data Processing and Analysis:

    • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS or solvent reference signal.

    • Integrate the signals (note: in proton-decoupled 13C NMR, integrations are not always quantitative).

    • Measure the chemical shifts and any observed C-F coupling constants.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical steps involved in interpreting the 13C NMR spectrum of a fluorinated isoquinoline.

spectral_interpretation Start Acquire 13C NMR Spectrum Identify_Ipso Identify Large Downfield Shift (ipso-Carbon, ¹JCF ≈ 250 Hz) Start->Identify_Ipso Identify_Ortho Identify Upfield Shifted Carbons (ortho-Carbons, ²JCF ≈ 20 Hz) Start->Identify_Ortho Identify_Meta Identify Minimally Shifted Carbons (meta-Carbons, ⁴JCF ≈ 2-4 Hz) Start->Identify_Meta Identify_Para Analyze Remaining Shifts (para-Carbons, ³JCF ≈ 5-10 Hz) Start->Identify_Para Assign_Structure Confirm Assignments with 2D NMR (HSQC, HMBC) Identify_Ipso->Assign_Structure Identify_Ortho->Assign_Structure Identify_Meta->Assign_Structure Identify_Para->Assign_Structure Final_Structure Final Structure Elucidation Assign_Structure->Final_Structure

A flowchart for the interpretation of 13C NMR spectra of fluorinated isoquinolines.

Conclusion

The 13C NMR spectroscopy of fluorinated isoquinolines provides a rich source of structural information. The predictable and significant influence of the fluorine substituent on the chemical shifts of the isoquinoline carbons, coupled with the characteristic C-F coupling patterns, allows for detailed structural elucidation. This guide has presented a comparative analysis of these effects, offering a valuable resource for researchers working on the synthesis and characterization of these important heterocyclic compounds. By understanding these fundamental principles and employing the outlined experimental and analytical workflows, scientists can confidently and accurately characterize their fluorinated isoquinoline derivatives, accelerating the pace of drug discovery and development.

References

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. [Link]

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841–845. [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]

  • ChemConnections. 13C NMR Spectroscopy. [Link]

  • Fox, M. A., Pattison, G., Sandford, G., & Batsanov, A. S. (2013). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 155, 62-71. [Link]

  • SpectraBase. 5-Fluoro-quinoline. [Link]

  • Su, C., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(8), 3213-3218. [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1485-1493. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Valiulin, R. (2020, June 30). 13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. ChemInfoGraphic. [Link]

Sources

Validation

Technical Guide: LC-MS Fragmentation Patterns of 8-Bromo-1-chloro-5-fluoroisoquinoline

Executive Summary & Compound Significance 8-Bromo-1-chloro-5-fluoroisoquinoline is a highly functionalized heteroaromatic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

8-Bromo-1-chloro-5-fluoroisoquinoline is a highly functionalized heteroaromatic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its unique tri-halogenated structure (containing Bromine, Chlorine, and Fluorine) presents specific challenges and opportunities in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

This guide provides a definitive analysis of its fragmentation behavior, offering a predictive model based on first principles of mass spectrometry and comparative data from analogous halogenated isoquinolines. By mastering these patterns, researchers can distinguish this scaffold from impurities (such as regioisomers or mono-halogenated byproducts) with high confidence.

Key Analytical Challenges
  • Isotope Complexity: The presence of both Br and Cl creates a multi-peak molecular ion cluster that must be deconvoluted.[1]

  • Ionization Suppression: The electron-withdrawing nature of the three halogens reduces the basicity of the isoquinoline nitrogen, potentially affecting ESI sensitivity.

  • Lability: The C-1 chlorine is susceptible to hydrolysis or displacement, requiring specific handling to prevent in-source degradation.

Theoretical Mass Spectrometry Profile

Before analyzing fragmentation, one must validate the precursor ion using its unique isotopic fingerprint.

Physicochemical Properties
  • Formula: C₉H₄BrClFN

  • Monoisotopic Mass (⁷⁹Br, ³⁵Cl): 258.9200 Da

  • Molecular Weight (Average): 260.49 g/mol

The Isotope Fingerprint (Br + Cl)

Unlike standard organic molecules, this compound does not display a single "Parent Peak." It exhibits a characteristic M, M+2, M+4 cluster due to the natural abundance of ⁷⁹Br/⁸¹Br (approx. 1:[1][2]1) and ³⁵Cl/³⁷Cl (approx. 3:1).[3]

Table 1: Calculated Isotope Cluster for [M+H]⁺

Ion SpeciesCompositionm/z (approx)Theoretical Relative IntensityDiagnostic Value
M+H ⁷⁹Br, ³⁵Cl259.9 100% Base Peak
M+2+H ⁸¹Br, ³⁵Cl (Major) + ⁷⁹Br, ³⁷Cl (Minor)261.9 ~130% Primary Identifier (Higher than M due to Br/Cl overlap)
M+4+H ⁸¹Br, ³⁷Cl263.9 ~30% Confirmation Peak

Analyst Note: A deviation of >10% in these ratios suggests the presence of a contaminant (e.g., a de-brominated impurity).

Fragmentation Mechanisms (MS/MS)[5][6][7][8][9]

In Tandem MS (MS/MS), the fragmentation pathway is governed by bond dissociation energies (BDE). The hierarchy of stability for this molecule is C-F > C-Cl > C-Br . Consequently, the Bromine atom is the "weakest link" and typically the first to leave.

Predicted Fragmentation Pathway

The following Graphviz diagram illustrates the stepwise degradation of the molecule under Collision Induced Dissociation (CID).

FragmentationPathway Figure 1: Predicted MS/MS Fragmentation Tree for 8-Bromo-1-chloro-5-fluoroisoquinoline. Parent Precursor Ion [M+H]+ m/z ~259.9 / 261.9 (8-Br-1-Cl-5-F-Isoquinoline) Frag1 Fragment A: [M-Br]+ Loss of Bromine Radical/HBr m/z ~180 (35Cl) Parent->Frag1 Primary Cleavage (Weakest C-Br bond) Frag2 Fragment B: [M-Br-Cl]+ Loss of Chlorine m/z ~145 Frag1->Frag2 Secondary Cleavage (Loss of Cl) Frag4 Fragment D: [M-Br-HCl]+ Loss of HCl m/z ~144 Frag1->Frag4 Alt. Pathway (Loss of HCl) Frag3 Fragment C: [M-Br-Cl-HCN]+ Ring Contraction m/z ~118 Frag2->Frag3 Isoquinoline Characteristic (Loss of HCN)

Detailed Mechanism Description
  • Primary Event (Loss of Br): The C-Br bond (approx. 68 kcal/mol) is significantly weaker than the C-Cl (81 kcal/mol) or C-F (116 kcal/mol) bonds. The most abundant product ion will result from the neutral loss of the Bromine radical (•Br) or HBr, shifting the mass by -79/-80 or -81/-82 Da.

  • Secondary Event (Loss of Cl vs. HCN):

    • Path A (Dehalogenation): Subsequent loss of the Chlorine atom leads to a fluorinated isoquinoline core (m/z ~145).

    • Path B (Ring Collapse): Isoquinolines characteristically lose Hydrogen Cyanide (HCN, 27 Da) from the pyridine ring. This may occur before or after chlorine loss, but usually after bromine loss.

  • The Fluorine Anchor: The C-F bond is extremely stable. Fragments retaining the fluorine atom (m/z 145, 118) will dominate the low-mass region. Loss of HF (20 Da) is rare unless high collision energies (>50 eV) are applied.

Comparative Performance Guide: Method Development

This section compares the performance of analyzing this specific compound against standard alternatives to guide experimental design.

Ionization Mode Comparison

Objective: Determine the optimal source conditions.

FeatureElectrospray (ESI+) APCI (+) Recommendation
Mechanism Protonation of NitrogenProton transfer / Charge exchangeUse ESI+
Sensitivity Moderate. The 3 halogens reduce N-basicity, making protonation harder than unsubstituted isoquinoline.High. Better for low-polarity compounds, but this molecule has enough polarity for ESI.Start with ESI.[4] Switch to APCI only if signal is <1e4 cps.
In-Source Frag. Low (Soft ionization).Moderate (Thermal degradation possible).ESI preserves the [M+H]+ cluster better.
Mobile Phase Requires Formic Acid (0.1%) to aid protonation.Less dependent on pH.Use 0.1% Formic Acid + 2mM Ammonium Formate.
Separation Strategy (HPLC vs. UHPLC)

Objective: Separate the target from likely impurities (e.g., 1-hydroxy derivative from hydrolysis).

  • Column: C18 is standard, but a PFP (Pentafluorophenyl) column is superior for halogenated aromatics due to pi-pi and halogen-halogen interactions.

  • Mobile Phase: Water/Acetonitrile gradients are preferred over Methanol. Methanol can sometimes participate in nucleophilic substitution at the reactive C-1 position during ionization.

Standardized Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve standard in 100% Acetonitrile . Avoid water or alcohols in the stock solution to prevent hydrolysis of the C-1 Chlorine.

  • Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL for tuning.

Step 2: LC Conditions[11]
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5][6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 5% B to 95% B over 5 minutes. (Halogenated compounds are lipophilic and will elute late).

Step 3: MS Parameters (Triple Quadrupole)
  • Source: ESI Positive.[7]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source loss of Br).

  • Collision Energy (CE):

    • Screening: Ramp 10–50 eV.

    • Quantitation: Optimized CE for [M+H]⁺ → [M-Br]⁺ is typically 20–25 eV .

Step 4: Data Validation (Decision Matrix)

Use the following logic flow to validate your peak detection.

ValidationLogic Figure 2: Logical Decision Matrix for Peak Validation. Start Acquire Spectrum CheckIso Check Isotope Pattern Is M+2 > M? Start->CheckIso CheckFrag Check Fragmentation Is neutral loss = 79/81? CheckIso->CheckFrag Yes Fail Investigate Impurity (Des-bromo or Hydrolyzed) CheckIso->Fail No (Ratio wrong) Pass Identity Confirmed (8-Br-1-Cl-5-F-Isoquinoline) CheckFrag->Pass Yes (Br loss) CheckFrag->Fail No

References

  • Chemistry Steps. (2023). Isotopic Patterns in Mass Spectrometry (Br and Cl). Retrieved from [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 733.[8] Retrieved from [Link]

  • ChemGuide. (2023). Mass Spectra - The M+2 Peak (Bromine and Chlorine). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating C-F and C-Cl Bonds in Isoquinoline Scaffolds Using Infrared (IR) Spectroscopy

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of halogenated heterocyclic compounds. Introduction: The Vibrational Fingerprint of Halogenation In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of halogenated heterocyclic compounds.

Introduction: The Vibrational Fingerprint of Halogenation

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of halogens, particularly fluorine and chlorine, is a cornerstone of modern drug design, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity. Verifying the successful and specific incorporation of these halogens is a critical step in the synthetic workflow.

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. By measuring the vibrational frequencies of molecular bonds, IR spectroscopy provides a distinct "fingerprint" of a compound's functional groups. This guide provides an in-depth comparison of the IR spectral signatures of carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds attached to an isoquinoline core. We will explore the theoretical underpinnings of these vibrational modes and present a robust, field-proven protocol for acquiring high-fidelity spectral data.

The Physics Behind the Peaks: Why C-F and C-Cl Bonds Vibrate Differently

The position of a stretching vibration in an IR spectrum is primarily governed by two factors, as described by Hooke's Law for a simple harmonic oscillator: the strength of the bond (force constant) and the reduced mass of the atoms involved.[1][2] When applied to the C-F and C-Cl bonds within an aromatic system like isoquinoline, these principles create distinct and predictable spectral differences.

  • Reduced Mass: The mass of a fluorine atom (~19 amu) is significantly lower than that of a chlorine atom (~35.5 amu). According to the principles of vibrational spectroscopy, bonds involving lighter atoms vibrate at higher frequencies.[1] This is the most significant factor contributing to the C-F stretch appearing at a much higher wavenumber than the C-Cl stretch.

  • Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, significantly stronger than the C-Cl bond. A stronger bond has a higher force constant, which also leads to a higher vibrational frequency.[3]

  • Electronic & Coupling Effects: The high electronegativity of both fluorine and chlorine induces a strong dipole moment in the C-X bond, leading to intense IR absorptions.[1][3] These electronic effects can also influence the surrounding isoquinoline ring system. Furthermore, vibrations in the fingerprint region (below 1500 cm⁻¹) are often complex, and the C-X stretching modes can couple with other ring vibrations, although the primary C-X stretching bands remain assignable.[4]

These factors result in well-separated, characteristic absorption regions for C-F and C-Cl bonds, making IR spectroscopy an excellent tool for their differentiation.

Comparative Analysis: Locating C-F and C-Cl Stretches

The substitution of a fluorine or chlorine atom onto the isoquinoline ring produces a strong, diagnostic peak. While the exact position can shift slightly based on the substitution pattern on the ring, the general regions are highly consistent.

Bond TypeTypical Wavenumber Range (Aromatic)Expected IntensityPrimary Physical BasisNotes for Isoquinoline Context
C-F 1300 - 1000 cm⁻¹Strong to Very StrongHigh bond strength and low reduced mass of Fluorine.This region is often less congested than the C-Cl region, leading to a clearer, more easily assigned peak. The spectra of related fluoroquinolones confirm strong absorptions in this area.[5][6]
C-Cl 850 - 550 cm⁻¹Medium to StrongLower bond strength and higher reduced mass of Chlorine.This absorption falls squarely in the complex "fingerprint region" and can overlap with C-H out-of-plane (OOP) bending vibrations of the aromatic ring.[2][7][8][9] Careful spectral analysis is needed.

A Validated Protocol for High-Fidelity IR Analysis

The trustworthiness of any spectral data hinges on a robust and reproducible experimental protocol. For solid samples like most substituted isoquinolines, Attenuated Total Reflectance (ATR) is the preferred technique due to its simplicity, speed, and minimal sample preparation, which eliminates potential artifacts from solvents or mulling agents.[10][11]

Experimental Workflow: ATR-FTIR Spectroscopy

This protocol is designed to be a self-validating system, ensuring data integrity from background collection to sample analysis.

ATR_Workflow cluster_prep 1. Instrument Preparation cluster_sample 2. Sample Measurement cluster_analysis 3. Data Processing & Analysis p1 Ensure ATR crystal is clean. (Use Isopropyl Alcohol) p2 Record Background Spectrum. (32 scans, 4 cm⁻¹ resolution) p1->p2 Why: Removes contaminants p3 Place small amount of solid isoquinoline sample on crystal. p2->p3 Why: Subtracts atmospheric CO₂/H₂O p4 Apply consistent pressure with the ATR anvil. p3->p4 Why: Ensures good crystal contact p5 Acquire Sample Spectrum. (Same parameters as background) p4->p5 Why: Maximizes signal intensity p6 Perform ATR correction (if required by software). p5->p6 p7 Identify and label key peaks: C-X, Aromatic C=C, C-H. p6->p7

Step-by-Step Methodology
  • Instrument & Accessory: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory is recommended.[11]

  • Preparation:

    • Step 2a: Crystal Cleaning: Gently wipe the surface of the ATR crystal with a soft, lint-free wipe dampened with a volatile solvent like isopropanol or acetone. This is critical to remove any residue from previous measurements that could contaminate the spectrum.

    • Step 2b: Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. Use a resolution of 4 cm⁻¹ and co-add at least 16-32 scans to achieve a good signal-to-noise ratio. The background measurement is essential as it digitally subtracts the inherent absorptions from atmospheric water and carbon dioxide, which would otherwise obscure parts of the spectrum.

  • Sample Analysis:

    • Step 3a: Sample Application: Place a small amount of the solid halogenated isoquinoline sample (typically just enough to cover the crystal surface) directly onto the center of the ATR crystal.

    • Step 3b: Applying Pressure: Lower the integrated pressure anvil and apply firm, consistent pressure to the sample. This step is crucial for ensuring intimate contact between the solid sample and the ATR crystal surface, which is necessary for the IR beam's evanescent wave to penetrate the sample effectively and generate a strong, high-quality spectrum.[12]

    • Step 3c: Spectrum Acquisition: Acquire the sample spectrum using the identical instrument parameters (resolution, number of scans) as the background measurement.

  • Data Processing:

    • The resulting spectrum should be a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Most modern software automatically performs the background subtraction.

    • Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.

    • Label the peaks corresponding to the C-X stretch and other principal vibrations of the isoquinoline core.

Interpreting the Full Spectrum: Context is Key

While the C-F and C-Cl bonds provide the most direct evidence of halogenation, a confident analysis involves interpreting these peaks within the context of the entire molecular fingerprint.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of bands in this region confirms the aromatic nature of the core. These are typically of medium to weak intensity.[13][14][15]

  • Aromatic Ring C=C Stretches (1600 - 1450 cm⁻¹): A series of sharp, medium-to-strong absorptions in this region are characteristic of the isoquinoline's aromatic ring system.[7][13][16]

  • Fingerprint Region (< 1500 cm⁻¹): This area contains a complex array of signals from bending vibrations and other stretches. It is within this region that the C-F and C-Cl stretches are found. The C-Cl stretch often overlaps with strong C-H out-of-plane (OOP) bending bands (900-675 cm⁻¹), which can sometimes complicate assignment without comparative analysis of halogen-free analogues.[9][13]

Conclusion

Infrared spectroscopy is an indispensable analytical tool in synthetic and medicinal chemistry for the structural elucidation of halogenated isoquinolines. The C-F and C-Cl stretching vibrations appear in distinct, predictable regions of the spectrum due to fundamental differences in atomic mass and bond strength. The strong C-F stretch is typically observed between 1300-1000 cm⁻¹ , while the C-Cl stretch is found at a lower frequency, between 850-550 cm⁻¹ . By employing a validated ATR-FTIR protocol, researchers can rapidly and reliably confirm the presence of these crucial halogens, verifying the outcomes of synthetic transformations and ensuring the structural integrity of novel drug candidates.

References

  • Shreve, O. D. (1950). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Analytical Chemistry. [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Suganthi, S., et al. (2016). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. Indian Journal of Pure & Applied Physics. [Link]

  • UKEssays. (2018). C-H Bending Vibrations of Benzene Rings. [Link]

  • Suganthi, S., et al. (2016). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. ResearchGate. [Link]

  • ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. [Link]

  • WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

  • University of Wisconsin-Madison. Experiment 11 — Infrared Spectroscopy. [Link]

  • Chawananon, S., et al. (2023). Vibrational perturbations in the spectra of N-substituted polycyclic aromatic heterocycles revealed by rotational analysis. Physical Chemistry Chemical Physics. [Link]

  • Tofan, D., et al. (2022). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics. [Link]

  • Smith, B. C. (2023). Halogenated Organics and Their Infrared Spectra. Spectroscopy Online. [Link]

  • Giese, B., et al. (2005). Vibrational spectroscopic characterization of fluoroquinolones. PubMed. [Link]

  • Balachandran, V., et al. (2012). FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra, and molecular geometry of 3-(2,6-dichlorophenyl)-5-methyl-isoxazole-4-carboxylic acid. Elixir International Journal. [Link]

  • Dash, S., et al. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences. [Link]

  • Chemistry LibreTexts. (2022). IR Spectroscopy. [Link]

  • University of Wisconsin-Madison. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • Nurlelasari, et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Mir, M. A. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Figshare. [Link]

  • College of Pharmacy, Bela. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

  • Unknown Source. Characteristic Group Vibrations of Organic Molecules II. [Link]

  • ResearchGate. (2023). FTIR and XRD investigations of some fluoroquinolones. [Link]

  • Mir, M. A. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate. [Link]

  • ResearchGate. INFRARED SPECTRAL DATA (cm-1) OF CHLOROQUINE AND ITS COMPLEXES (1-4). [Link]

  • Slideshare. Factors affecting IR absorption frequency. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • Unknown Source. Infrared Spectroscopy. [Link]

  • Agilent. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

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  • YouTube. (2022). IR Spectroscopy - Factors Affecting IR Absorption Frequency. [Link]

  • NASA Technical Reports Server. (2002). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and their Ions. [Link]

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Validation

Crystal structure data (XRD) for 8-Bromo-1-chloro-5-fluoroisoquinoline

Topic: Structural Elucidation & Crystallographic Characterization of 8-Bromo-1-chloro-5-fluoroisoquinoline Content Type: Publish Comparison Guide (Technical Validation Series) Audience: Medicinal Chemists, Crystallograph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Crystallographic Characterization of 8-Bromo-1-chloro-5-fluoroisoquinoline Content Type: Publish Comparison Guide (Technical Validation Series) Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Leads.

Executive Summary: The Regioisomer Challenge

In the development of halogenated isoquinoline scaffolds for kinase inhibitors and CNS agents, 8-Bromo-1-chloro-5-fluoroisoquinoline represents a "tri-orthogonal" building block. Its three distinct halogen handles (Cl, Br, F) offer precise regioselective functionalization. However, this chemical complexity introduces a critical quality control challenge: Regioisomer Ambiguity .

Standard spectroscopic methods (NMR) often fail to definitively distinguish between the 5-fluoro-8-bromo and 5-bromo-8-fluoro isomers due to the lack of vicinal proton coupling partners on the substituted ring.

This guide objectively compares Single Crystal X-Ray Diffraction (XRD) against spectroscopic alternatives (NMR, DFT) as the definitive method for structural validation. We provide experimental protocols for crystallization and analyze the expected crystallographic performance of this scaffold based on structural analogs.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

For a researcher selecting a building block, "performance" is defined by the confidence in structural identity . Using the wrong isomer can derail months of SAR (Structure-Activity Relationship) campaigns.

Table 1: Structural Elucidation Performance Matrix
FeatureMethod A: Single Crystal XRD (Recommended)Method B: 1D/2D NMR (Alternative)Method C: DFT Computation (Supportive)
Primary Output 3D Atomistic Map (XYZ coordinates)Chemical Shift (

) & Coupling (

)
Energy Minima (

)
Regioisomer Certainty Absolute (100%) Moderate (Ambiguous without NOE)Low (Predictive only)
Data Requirement Single Crystal (

mm)
Solution (~5 mg)Structure File (.mol)
Key Limitation Requires crystalline solidHeavy atom effect broadens signalsGas-phase approximations
Structural Insight Bond Lengths (Reactivity prediction)Electronic EnvironmentThermodynamic Stability
In-Depth Technical Assessment
Why XRD is the "Gold Standard" for this Scaffold

The 1-chloro, 5-fluoro, 8-bromo substitution pattern creates a "proton desert" on the benzenoid ring.

  • NMR Limitation: In

    
     NMR, the signals for H6 and H7 appear as doublets. However, distinguishing whether the F is at C5 or C8 relies on 
    
    
    
    coupling constants which can be misleading in heavily substituted systems due to "through-space" coupling.
  • XRD Advantage: XRD relies on electron density. The electron count difference between Fluorine (

    
    ), Chlorine (
    
    
    
    ), and Bromine (
    
    
    ) provides massive contrast. The Anomalous Scattering of Bromine (using Mo-K
    
    
    radiation) allows for absolute structure determination even in chiral derivatives.

Expected Crystallographic Features (Data Proxy)

As specific public deposition data for the exact 8-Bromo-1-chloro-5-fluoroisoquinoline isomer is proprietary to custom synthesis catalogs, we derive the Expected Crystallographic Parameters based on validated analogs (1-chloroisoquinoline and 8-bromoisoquinoline).

Predicted Unit Cell & Packing Trends
  • Space Group: Likely

    
      or 
    
    
    
    (Centrosymmetric). Planar aromatic systems typically pack in herringbone or
    
    
    -stacked motifs to maximize density.
  • Bond Lengths (Reactivity Indicators):

    • 
      :  Expected: 1.73 – 1.75 Å . (Shorter than alkyl-Cl due to 
      
      
      
      character; highly reactive for
      
      
      ).
    • 
      :  Expected: 1.88 – 1.90 Å . (Standard aromatic C-Br; ideal for Pd-catalyzed coupling).
      
    • 
      :  Expected: 1.34 – 1.36 Å . (Strong, metabolically stable bond).
      
Crystal Engineering: The Halogen Bond Network

This molecule is a prime candidate for Halogen Bonding (


-hole interactions) .
  • Interaction A (

    
    ):  The electropositive 
    
    
    
    -hole of the C8-Bromine is geometrically positioned to interact with the N-lone pair of a neighboring molecule, forming infinite chains.
  • Interaction B (

    
    ):  Type II halogen-halogen contacts may stabilize the lattice, increasing the melting point relative to the non-fluorinated analog.
    

Experimental Protocol: Crystallization & Data Collection

To validate your batch of 8-Bromo-1-chloro-5-fluoroisoquinoline, follow this self-validating workflow.

Phase 1: Crystal Growth (The "Slow Approach")

Poly-halogenated isoquinolines are often hydrophobic and crystallize well from mixed solvent systems.

  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) . Ensure complete solvation.

  • Anti-solvent Layering: Carefully layer 3.0 mL of n-Hexane or Pentane on top of the DCM solution in a narrow vial (5 mm diameter). Do not mix.

  • Incubation: Seal with Parafilm, poke one pinhole for slow evaporation, and store at 4°C in a vibration-free zone.

  • Harvest: Inspect after 48-72 hours. Look for prism-like or blocky crystals (avoid needles, which often indicate rapid, poor packing).

Phase 2: XRD Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å)
    is mandatory.
    • Reasoning: Cu-radiation causes significant absorption fluorescence with Bromine, leading to poor data quality and scaling errors.

  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Reduces thermal motion (librational disorder) of the heavy halogens, improving the precision of bond lengths.

Structural Validation Workflow (Visualization)

The following diagram outlines the decision logic for confirming the identity of the scaffold using XRD versus NMR.

StructuralValidation Start Synthesized/Purchased 8-Bromo-1-chloro-5-fluoroisoquinoline QC_Check Initial QC: LC-MS & 1H NMR Start->QC_Check Ambiguity Ambiguity: Cannot Distinguish 5-F vs 8-F Regioisomer QC_Check->Ambiguity Isomer Uncertainty NMR_Adv Advanced NMR (NOESY/HOESY) Ambiguity->NMR_Adv Cryst Crystallization (DCM/Hexane Layering) Ambiguity->Cryst Recommended Path NMR_Fail Result: Inconclusive due to lack of vicinal protons NMR_Adv->NMR_Fail NMR_Fail->Cryst Escalate to XRD XRD_Collect Single Crystal XRD (Mo-Source, 100K) Cryst->XRD_Collect Refinement Structure Solution (Direct Methods/SHELXT) XRD_Collect->Refinement Check_e Check Electron Density (Br=35e, Cl=17e, F=9e) Refinement->Check_e Success CONFIRMED STRUCTURE Define Bond Lengths & Angles Check_e->Success Unambiguous Assignment

Figure 1: Decision matrix for structural validation. Note the critical escalation from NMR to XRD due to the "proton-poor" nature of the scaffold.

Conclusion & Application

For high-value drug discovery campaigns, relying solely on NMR for 8-Bromo-1-chloro-5-fluoroisoquinoline is a risk. The heavy atom substitution pattern necessitates Single Crystal XRD for absolute confirmation.

  • For Synthesis: The XRD-derived C-Cl bond length (~1.74 Å) confirms the high lability of the C1 position for

    
     displacements, while the C-Br bond (~1.89 Å) confirms stability until Pd-catalysis is applied.
    
  • For Procurement: Always request the CIF (Crystallographic Information File) or an ORTEP plot when sourcing this building block from custom synthesis vendors to ensure regioisomeric purity.

References
  • PubChem Compound Summary: 1-Chloroisoquinoline. National Center for Biotechnology Information. (Accessed 2026).[1] Available at: [Link]

  • Halogen Bonding in Polyhalogenated Aromatics. ResearchGate (General Literature Context). See: Isostructurality of Quinoxaline Crystal Phases. Available at: [Link]

  • Bond Lengths in Organic Compounds (XRD Standards). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link][1][2]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Fluoro- and 6-Fluoro-Isoquinoline Building Blocks for Drug Discovery

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1][2] The strategic introduction of fluorine atoms into t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1][2] The strategic introduction of fluorine atoms into this framework can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability. Among the various fluorinated isoquinolines, the 5-fluoro and 6-fluoro isomers are particularly valuable building blocks. However, the subtle difference in the fluorine's position significantly impacts the reactivity of the isoquinoline ring, a critical consideration for synthetic chemists in drug development. This guide provides an in-depth comparison of the reactivity of 5-fluoro- and 6-fluoro-isoquinoline, supported by an analysis of electronic effects and proposed experimental protocols for validation.

The Electronic Influence of Fluorine on the Isoquinoline Core

The reactivity of the isoquinoline ring is a tale of two distinct electronic personalities. The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, while the benzene ring is more electron-rich and undergoes electrophilic substitution.[3][4][5][6] The introduction of a highly electronegative fluorine atom further perturbs this electronic landscape through its inductive and resonance effects.

  • Inductive Effect (-I): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, decreasing the electron density of the ring system.

  • Resonance Effect (+R): Fluorine can also donate a lone pair of electrons into the aromatic system, a resonance effect that is generally weaker than its inductive pull.

The interplay of these effects, combined with the inherent electronics of the isoquinoline nucleus, dictates the regioselectivity and rate of chemical transformations.

Electrophilic Aromatic Substitution (SEAr): A Tale of Two Rings

Electrophilic aromatic substitution on the parent isoquinoline occurs preferentially on the benzene ring at the C5 and C8 positions.[3][4][5] This is because under the acidic conditions typical for SEAr, the nitrogen atom is protonated, strongly deactivating the pyridine ring towards electrophilic attack.

Predicted Reactivity:

  • 5-Fluoro-isoquinoline: The fluorine at C5 will exert a strong deactivating inductive effect on the benzene ring. Electrophilic attack will likely be directed to the C8 position, which is the least deactivated position on the carbocyclic ring. The overall reaction rate is expected to be significantly slower than that of unsubstituted isoquinoline.

  • 6-Fluoro-isoquinoline: The fluorine at C6 will also deactivate the benzene ring through its inductive effect. In this case, electrophilic attack is predicted to occur at both the C5 and C8 positions, as the deactivating effect of the fluorine at C6 is felt more evenly across the ring compared to the C5-substituted isomer. The overall reaction rate is also expected to be slower than that of isoquinoline.

Comparative Summary of Predicted SEAr Reactivity

Feature5-Fluoro-isoquinoline6-Fluoro-isoquinoline
Primary Site of Attack C8C5 and C8
Predicted Reaction Rate Slower than isoquinolineSlower than isoquinoline
Rationale Strong deactivation by fluorine at C5, directing to the least deactivated C8 position.Deactivation by fluorine at C6, leading to a mixture of C5 and C8 substitution.

Experimental Protocol: Comparative Nitration

To validate these predictions, a comparative nitration experiment can be performed.

Objective: To determine the relative reactivity and regioselectivity of 5-fluoro- and 6-fluoro-isoquinoline towards electrophilic nitration.

Materials:

  • 5-Fluoro-isoquinoline

  • 6-Fluoro-isoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 5-fluoro-isoquinoline (1 mmol) and 6-fluoro-isoquinoline (1 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (1 mL) at 0 °C.

  • Addition: Slowly add the nitrating mixture dropwise to each of the isoquinoline solutions, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixtures at 0 °C for 1 hour, then allow them to warm to room temperature and stir for an additional 3 hours.

  • Quenching: Carefully pour each reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixtures with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixtures by ¹H NMR and LC-MS to determine the conversion and the ratio of constitutional isomers. Purify the products by column chromatography to isolate and characterize the individual nitro-substituted products.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_products Products 5-F-Iso 5-Fluoro-isoquinoline Nitration Nitration (HNO3/H2SO4, 0°C to RT) 5-F-Iso->Nitration Reactant 6-F-Iso 6-Fluoro-isoquinoline 6-F-Iso->Nitration Reactant Quench Quench with Ice/NaHCO3 Nitration->Quench Extract Extract with EtOAc Quench->Extract Analyze Analyze by NMR/LC-MS Extract->Analyze Purify Purify by Chromatography Analyze->Purify 5-F-Nitro Nitro-5-fluoro-isoquinolines Purify->5-F-Nitro 6-F-Nitro Nitro-6-fluoro-isoquinolines Purify->6-F-Nitro

Comparative nitration workflow.

Nucleophilic Aromatic Substitution (SNAr): The Activated Pyridine Ring

The electron-deficient nature of the pyridine ring in isoquinoline makes it susceptible to nucleophilic attack, particularly at the C1 position.[3][4][7] A fluorine substituent on the isoquinoline ring can be displaced by a nucleophile, especially if the ring is further activated by other electron-withdrawing groups.

Predicted Reactivity:

  • 5-Fluoro-isoquinoline: The fluorine at C5 is on the benzene ring and is generally not susceptible to direct nucleophilic aromatic substitution unless under harsh conditions or with strong activation. The primary site for nucleophilic attack on the unsubstituted ring would remain C1. The fluorine at C5 will have a modest deactivating effect on the pyridine ring through its inductive pull.

  • 6-Fluoro-isoquinoline: Similar to the 5-fluoro isomer, the fluorine at C6 is on the carbocyclic ring and is not expected to be readily displaced. The reactivity towards nucleophiles at C1 is predicted to be similar to that of 5-fluoro-isoquinoline.

For a direct comparison of the lability of the fluorine atom itself, we must consider reactions where the fluorine acts as the leaving group. This is more likely in scenarios where the isoquinoline ring is activated, for example, by an additional electron-withdrawing group.

Experimental Protocol: Comparative Amination

To assess the relative reactivity of the C-F bond in a more activated system, a Buchwald-Hartwig amination can be performed on the corresponding bromo-fluoro-isoquinolines. This cross-coupling reaction is a powerful tool for C-N bond formation.[8][9][10][11][12]

Objective: To compare the relative reactivity of a C-F versus a C-Br bond at different positions on the isoquinoline scaffold.

Materials:

  • 1-Bromo-5-fluoro-isoquinoline

  • 1-Bromo-6-fluoro-isoquinoline

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In two separate oven-dried Schlenk tubes, add 1-bromo-5-fluoro-isoquinoline (0.5 mmol) and 1-bromo-6-fluoro-isoquinoline (0.5 mmol).

  • Catalyst Pre-formation: In a separate vial, mix Pd(OAc)₂ (0.025 mmol) and XPhos (0.05 mmol) in anhydrous toluene (2 mL) and stir for 10 minutes.

  • Reagent Addition: To each Schlenk tube, add morpholine (0.6 mmol), sodium tert-butoxide (0.7 mmol), and the pre-formed catalyst solution.

  • Reaction: Heat the reaction mixtures at 100 °C for 12 hours.

  • Work-up: Cool the reaction mixtures to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Analysis: Analyze the crude product mixtures by LC-MS to determine the ratio of products (amination at the C-Br position vs. potential amination at the C-F position).

buchner_hartwig_workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions cluster_analysis Analysis Bromo-Fluoro-Iso 1-Bromo-5-fluoro-isoquinoline or 1-Bromo-6-fluoro-isoquinoline Reaction Reaction Bromo-Fluoro-Iso->Reaction Amine Morpholine Amine->Reaction Catalyst Pd(OAc)2 / XPhos Catalyst->Reaction Base NaOtBu Base->Reaction Solvent Toluene Solvent->Reaction Temperature 100 °C Temperature->Reaction LCMS LC-MS Analysis Product_Ratio Determine Product Ratio LCMS->Product_Ratio Reaction->LCMS

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Reactant of Route 1
8-Bromo-1-chloro-5-fluoroisoquinoline
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8-Bromo-1-chloro-5-fluoroisoquinoline
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